Tropodithietic acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O3S2/c9-4-2-1-3-5-7(13-12-5)6(4)8(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCMITWMARUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=C2C(=C1)SS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336703 | |
| Record name | Tropodithietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750590-18-2 | |
| Record name | Tropodithietic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601336703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 750590-18-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Discovery and Isolation of Tropodithietic Acid from Marine Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropodithietic acid (TDA) is a potent sulfur-containing antimicrobial compound produced by a specific group of marine bacteria.[1][2][3] Initially, its tautomer, thiotropocin, was identified in a terrestrial Pseudomonas species in 1984. However, TDA itself was later isolated from the marine bacterium Phaeobacter gallaeciensis (formerly Roseobacter gallaeciensis). This discovery has garnered significant interest due to TDA's broad-spectrum antibiotic activity and its ecological role in marine environments, particularly in the symbioses between bacteria and phytoplankton.[4][5] This technical guide provides an in-depth overview of the discovery, biosynthesis, regulation, and methodologies for the isolation and quantification of TDA from marine bacteria.
TDA-Producing Marine Bacteria
TDA production is a characteristic feature of a subgroup of marine Alphaproteobacteria belonging to the Rhodobacteraceae family, commonly known as the Roseobacter clade. Strains from the following genera have been identified as TDA producers:
-
Phaeobacter (e.g., Phaeobacter inhibens, Phaeobacter gallaeciensis, Phaeobacter piscinae)[3][6]
-
Silicibacter (e.g., Silicibacter sp. strain TM1040)
-
Ruegeria
-
Pseudovibrio
Biosynthesis of this compound
The biosynthesis of TDA is a complex process involving a dedicated set of genes and drawing from the bacterium's central metabolism.
The tda Gene Cluster
The genetic basis for TDA production lies within the tda gene cluster, which consists of six core genes: tdaA, tdaB, tdaC, tdaD, tdaE, and tdaF.[4][7] In many producing organisms, this gene cluster is located on a large plasmid.[2][4] The functions of the proteins encoded by these genes have been partially elucidated:
-
tdaA : Encodes a LysR-type transcriptional regulator that positively controls the expression of other tda genes.[7][8]
-
tdaB : Encodes a glutathione S-transferase, which is proposed to be involved in the incorporation of sulfur into the TDA molecule.[5][9]
-
tdaC : Encodes a protein with homology to prephenate dehydratase, suggesting a role in the synthesis of the aromatic precursor.[5][10]
-
tdaD : The encoded protein belongs to the thioesterase-like superfamily.
-
tdaE : Encodes a putative acyl-CoA dehydrogenase.
-
tdaF : Encodes a predicted flavoprotein.
Proposed Biosynthetic Pathway
The biosynthesis of TDA is understood to originate from the catabolism of phenylacetic acid (PAA).[9][11] The pathway involves the conversion of PAA to phenylacetyl-CoA, which is then modified through a series of enzymatic reactions, including an oxidative ring expansion to form the seven-membered tropone ring. The sulfur atoms are incorporated via a mechanism involving the enzyme TdaB. While the exact sequence of all intermediates is still under investigation, a proposed pathway is outlined below.
Regulation of TDA Biosynthesis
TDA production is tightly regulated by a sophisticated network that includes quorum sensing and auto-induction, allowing the bacteria to coordinate gene expression with cell density and environmental conditions.
A key regulatory mechanism is N-acyl homoserine lactone (AHL)-mediated quorum sensing. In Phaeobacter, the AHL synthase PgaI produces AHL signal molecules. At a threshold concentration, these AHLs bind to the transcriptional regulator PgaR, which in turn activates the expression of the tda gene cluster.
Furthermore, TDA itself acts as an autoinducer.[2][12] Extracellular TDA can be taken up by the bacterial cells, where it enhances the expression of the tda genes, creating a positive feedback loop. This auto-induction is dependent on the transcriptional regulator TdaA, which binds to the promoter region of the tdaC gene, thereby upregulating the biosynthesis of TDA.[7][12]
Quantitative Analysis of TDA Production
The yield of TDA can vary significantly depending on the bacterial strain and culture conditions. Static (non-shaken) liquid cultures often lead to higher TDA production, which is associated with biofilm and rosette formation.[4][5] The presence of high concentrations of iron has also been shown to be important for the production of biologically active TDA.[1]
| Bacterial Strain | Culture Conditions | TDA Yield | Reference |
| Pseudovibrio sp. D323 | Spent medium | Up to 1.6 mg/L | [13] |
| Phaeobacter inhibens | Co-culture with D. shibae, 24h | ~15 ng/mL | [14] |
| Phaeobacter inhibens | Monoculture, 24h | Not detected | [14] |
| Phaeobacter inhibens | Biofilm on micro-pillar arrays | Significantly higher than planar surfaces | [3] |
Experimental Protocols
The following section provides detailed methodologies for the cultivation of TDA-producing bacteria and the subsequent extraction, purification, and quantification of TDA.
Overall Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. drum.lib.umd.edu [drum.lib.umd.edu]
- 3. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05407A [pubs.rsc.org]
- 4. userpages.umbc.edu [userpages.umbc.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. TdaA Regulates this compound Synthesis by Binding to the tdaC Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TdaA regulates this compound synthesis by binding to the tdaC promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US20100035960A1 - Biosynthetic pathway and genes required for this compound biosynthesis in silicibacter tm1040 - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Expression of this compound Biosynthesis Is Controlled by a Novel Autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The impact of this compound on microbial physiology under varying culture complexities - PMC [pmc.ncbi.nlm.nih.gov]
Tropodithietic Acid (TDA): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activities of a Promising Marine-Derived Antibiotic.
Introduction
Tropodithietic acid (TDA) is a sulfur-containing tropolone derivative first isolated from marine bacteria of the Roseobacter clade, notably species such as Phaeobacter inhibens, Phaeobacter piscinae, and Phaeobacter gallaeciensis.[1][2] This unique natural product has garnered significant attention within the scientific community due to its potent, broad-spectrum antibacterial activity and its intriguing dual role as a signaling molecule in bacterial communication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, mechanism of action, and biological activities of TDA, with a focus on quantitative data and detailed experimental methodologies relevant to researchers in microbiology, natural product chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound is characterized by a unique dithiete moiety fused to a tropone-2-carboxylic acid backbone.[1] Its systematic IUPAC name is 3-oxo-8,9-dithiabicyclo[5.2.0]nona-1,4,6-triene-2-carboxylic acid.[3]
Figure 1. Chemical Structure of this compound.
The key physicochemical properties of TDA are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₄O₃S₂ | [3] |
| Molar Mass | 212.24 g·mol⁻¹ | [1][3] |
| Appearance | Yellowish solid | [4] |
| CAS Number | 750590-18-2 | [1] |
Biosynthesis of this compound
The biosynthesis of TDA is a complex process that originates from the amino acid phenylalanine.[5] The pathway involves the activity of several gene clusters, most notably the tda gene cluster (tdaA-F), which is often located on a megaplasmid.[4][6] The tdaA gene encodes a transcriptional regulator, while tdaB is involved in the addition of sulfur. The biosynthesis is intricately regulated and has been shown to be influenced by quorum sensing systems.[4][7]
Mechanism of Action and Biological Activities
Antibacterial Activity
TDA exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5][8] Its primary mechanism of action is the disruption of the proton motive force (PMF) across the bacterial cell membrane.[9] TDA acts as a proton antiporter, facilitating an electroneutral exchange of protons for monovalent cations, which collapses the transmembrane proton gradient essential for cellular energy production and other vital functions.[10]
The table below summarizes the minimum inhibitory concentrations (MIC) of TDA against various bacterial species.
| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | NCTC 12493 | 39 | ~8.3 | [3] |
| Vibrio anguillarum | 90-11-287 | 19 | 12.5 | [1][3][9] |
| Salmonella enterica serovar Typhimurium | SL1344 | - | *See note | [4] |
| Escherichia coli | NCTC 10538 | - | *See note | [1] |
| Pseudomonas aeruginosa | NCTC 10662 | - | *See note | [1] |
| Bacillus subtilis | - | - | *See note |
Note: While studies confirm activity against these strains, specific MIC values for the pure compound were not consistently reported in the reviewed literature. One study indicated that for S. Typhimurium, E. coli, and P. aeruginosa, colonies formed on agar with 2x the MIC, but this tolerance was unstable.[1]
Quorum Sensing Inhibition and Signaling
Beyond its role as an antibiotic, TDA functions as a signaling molecule in bacterial quorum sensing (QS), a cell-density-dependent communication system.[2][11] At sub-inhibitory concentrations, TDA can substitute for N-acyl-homoserine lactones (AHLs), the common signaling molecules in many Gram-negative bacteria.[11] TDA interacts with the LuxR-type transcriptional regulator, PgaR, to induce the expression of the tdaA gene, which in turn upregulates the TDA biosynthesis gene cluster, creating a positive feedback loop.[10][12][13] This dual functionality highlights the complex ecological role of TDA in mediating microbial community dynamics.
Experimental Protocols
Isolation and Purification of this compound from Phaeobacter inhibens Culture
This protocol outlines a general procedure for the extraction and purification of TDA from a liquid culture of Phaeobacter inhibens.
Materials:
-
Phaeobacter inhibens culture grown in marine broth.
-
Ethyl acetate
-
Formic acid
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Culture Growth: Inoculate Phaeobacter inhibens in marine broth and incubate at 25-30°C with shaking for 48-72 hours, or until stationary phase is reached.
-
Extraction: a. Centrifuge the bacterial culture to pellet the cells. b. Collect the supernatant and acidify to approximately pH 3-4 with formic acid. c. Extract the acidified supernatant three times with an equal volume of ethyl acetate. d. Pool the organic layers and dry over anhydrous sodium sulfate. e. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Purification: a. Dissolve the crude extract in a minimal amount of methanol or acetonitrile. b. Purify the TDA using a semi-preparative HPLC system equipped with a C18 column. c. A typical mobile phase consists of a gradient of acetonitrile in water with 0.1% TFA. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes. d. Monitor the elution profile at a wavelength of approximately 305 nm. e. Collect the fractions corresponding to the TDA peak and confirm the purity by analytical HPLC and mass spectrometry. f. Lyophilize the pure fractions to obtain TDA as a yellowish solid.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of TDA against a bacterial strain.
Materials:
-
Pure TDA
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. Grow the bacterial strain overnight in the appropriate medium. b. Dilute the overnight culture to achieve a standardized inoculum, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Further dilute the standardized suspension to the final desired concentration for the assay (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of TDA Dilutions: a. Prepare a stock solution of TDA in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the TDA stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the TDA dilutions. b. Include a positive control (bacteria in medium without TDA) and a negative control (medium only). c. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of TDA that completely inhibits visible bacterial growth. c. Optionally, read the optical density (e.g., at 600 nm) of each well using a microplate reader.
Quorum Sensing Inhibition Assay using Chromobacterium violaceum
This assay utilizes a reporter strain, Chromobacterium violaceum, which produces a purple pigment (violacein) in response to AHL signaling. Inhibition of this pigmentation indicates interference with quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472 or a CV026 mutant)
-
Luria-Bertani (LB) agar and broth
-
TDA
-
N-hexanoyl-L-homoserine lactone (C6-HSL) for CV026
-
Sterile paper discs
Procedure:
-
Preparation of Bacterial Lawn: a. Grow an overnight culture of C. violaceum in LB broth. b. Spread a lawn of the bacterial culture onto an LB agar plate.
-
Application of TDA: a. Impregnate sterile paper discs with known concentrations of TDA. b. Place the discs onto the surface of the inoculated agar plate. c. For the CV026 mutant, which requires an exogenous AHL, add a sub-inhibitory concentration of C6-HSL to the agar or apply it to the discs along with TDA.
-
Incubation and Observation: a. Incubate the plate at 25-30°C for 24-48 hours. b. Observe the plates for zones of violacein inhibition (a colorless halo) around the discs. The presence of a clear zone of no growth would indicate antibacterial activity, while a colorless zone with bacterial growth indicates quorum sensing inhibition.
Conclusion
This compound stands out as a marine natural product with significant potential. Its potent antibacterial activity, coupled with a mechanism of action that may be less prone to resistance development, makes it an attractive candidate for further investigation as a novel therapeutic agent. Furthermore, its role as a signaling molecule in quorum sensing opens up avenues for research into anti-virulence strategies and the manipulation of microbial communities. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to exploring the multifaceted nature of this compound and its potential applications in medicine and biotechnology.
References
- 1. Resistance and Tolerance to this compound, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. The impact of this compound on microbial physiology under varying culture complexities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming reduced antibiotic susceptibility in intracellular Salmonella enterica serovar Typhimurium using AR-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05407A [pubs.rsc.org]
- 8. nacalai.com [nacalai.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Inhibition of quorum sensing in Chromobacterium violaceum by Syzygium cumini L. and Pimenta dioica L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Ecological Significance of Tropodithietic Acid in Marine Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tropodithietic acid (TDA), a sulfur-containing tropolone derivative, is a potent antimicrobial secondary metabolite produced by a select group of marine bacteria, primarily within the Roseobacter clade. Its ecological role extends far beyond simple antagonism, encompassing complex interactions that shape microbial community structure, mediate symbiotic relationships, and influence biogeochemical cycles. This technical guide provides an in-depth analysis of the multifaceted functions of TDA in marine environments, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular and experimental processes. As a molecule with significant therapeutic potential, a thorough understanding of its natural functions is paramount for its potential development as a novel antimicrobial agent.
Introduction: The Discovery and Chemical Nature of this compound
This compound was first isolated from marine bacteria of the genus Phaeobacter. It is characterized by a unique tropolone ring fused with a dithiolane ring system. TDA is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its production is often associated with the formation of a distinct brown pigment, which is a complex of TDA and iron. This pigment is a visual indicator of TDA production in laboratory cultures. The biosynthesis of TDA is a complex process involving a dedicated gene cluster (tda) and is influenced by various environmental factors, including nutrient availability and culture conditions.
The Multifaceted Ecological Roles of this compound
The ecological significance of TDA is not limited to its antimicrobial properties. It plays a crucial role in the survival and competitive success of its producers in the dynamic marine environment.
Antimicrobial Activity and Competitive Advantage
TDA provides a significant competitive advantage to its producers by inhibiting the growth of competing bacteria. This allows TDA-producing bacteria, such as Phaeobacter inhibens, to dominate specific ecological niches, particularly on surfaces and in association with marine eukaryotes. The primary mechanism of its antibacterial action is the disruption of the proton motive force across the cell membrane of target organisms.
Role in Symbiosis and Host Protection
TDA-producing bacteria are frequently found in symbiotic associations with marine eukaryotes, including algae and invertebrates. In these relationships, TDA can act as a protective agent for the host by preventing colonization by pathogenic bacteria. This protective role is particularly important in aquaculture, where TDA-producing probiotics are being explored to control diseases in fish and shellfish larvae.
Biofilm Formation and Surface Colonization
The production of TDA is often linked to a surface-associated lifestyle and biofilm formation. TDA can influence the development and structure of biofilms, which are crucial for the persistence of bacteria in marine environments. By controlling the microbial composition of the biofilm, TDA-producing bacteria can create a favorable environment for their growth and survival.
Signaling Molecule and Quorum Sensing
Beyond its role as a weapon, TDA also functions as a signaling molecule. At sub-inhibitory concentrations, TDA can modulate gene expression in both the producing organism and other bacteria in the vicinity. It has been shown to be involved in quorum sensing, a cell-density-dependent communication system that coordinates collective behaviors in bacteria. This signaling role allows for a coordinated response of the bacterial population to environmental cues.
Quantitative Data on this compound
A comprehensive understanding of the ecological impact of TDA requires quantitative data on its production and efficacy. The following tables summarize the available quantitative data from the literature.
| Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (TDA) against Marine Bacteria | |
| Bacterial Species | MIC (µg/mL) |
| Vibrio anguillarum | 3.9[1] |
| Staphylococcus aureus | 7.8[1] |
| Vibrio harveyi | Data not available in a quantifiable format |
| Pseudoalteromonas spp. | Data not available in a quantifiable format |
| Escherichia coli | Data not available in a quantifiable format |
| Table 2: Production of this compound (TDA) by Phaeobacter inhibens under Different Culture Conditions | |
| Culture Condition | TDA Concentration (ng/mL) |
| Monoculture (stationary phase) | 2,467 (± 362)[2] |
| Co-culture with Dinoroseobacter shibae (stationary phase) | 1,080 (± 881)[2] |
| Tri-culture with Emiliania huxleyi and D. shibae (day 4) | Not detected[2] |
| Tri-culture with E. huxleyi and D. shibae (day 7) | Not detected[2] |
Experimental Protocols
The study of TDA requires specific experimental methodologies. This section provides detailed protocols for key experiments cited in the literature.
Extraction and Quantification of this compound
This protocol describes the extraction of TDA from bacterial cultures and its quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
Bacterial culture (e.g., Phaeobacter inhibens)
-
Ethyl acetate
-
Formic acid
-
Acetonitrile
-
Water (HPLC grade)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system coupled with a mass spectrometer (e.g., Q-TOF)
-
C18 column
Procedure:
-
Grow the TDA-producing bacterium in a suitable liquid medium (e.g., Marine Broth) to the desired growth phase.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Extract the supernatant with an equal volume of ethyl acetate containing 1% formic acid.
-
Separate the organic phase and evaporate it to dryness using a rotary evaporator or a stream of nitrogen.
-
Re-dissolve the dried extract in a known volume of acetonitrile or methanol.
-
Filter the extract through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC-MS. Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.
-
Monitor for the characteristic m/z of TDA (e.g., [M+H]⁺ at m/z 213.9731).
-
Quantify the TDA concentration by comparing the peak area to a standard curve of purified TDA.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of TDA against a target bacterium.
Materials:
-
Purified TDA
-
Target bacterial strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for marine bacteria)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of TDA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, prepare a serial two-fold dilution of the TDA stock solution in the growth medium. The final volume in each well should be 100 µL.
-
Prepare an inoculum of the target bacterium in the mid-logarithmic growth phase, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the bacterial inoculum to each well containing the TDA dilutions.
-
Include a positive control (bacteria without TDA) and a negative control (medium without bacteria).
-
Incubate the plate at the optimal temperature for the target bacterium for 18-24 hours.
-
Determine the MIC as the lowest concentration of TDA that completely inhibits visible growth of the bacterium. Growth can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Identification of TDA Biosynthesis Genes using Transposon Mutagenesis
This protocol provides a general workflow for identifying genes involved in TDA biosynthesis using transposon mutagenesis.
Materials:
-
TDA-producing bacterial strain
-
A suitable transposon delivery vector (e.g., a plasmid carrying a mini-Tn5 transposon with a selectable marker)
-
Competent cells of the recipient strain
-
Agar plates with and without the selective antibiotic
-
Indicator strain for TDA activity (e.g., Vibrio anguillarum)
Procedure:
-
Introduce the transposon delivery vector into the TDA-producing strain via conjugation or electroporation.
-
Select for mutants that have successfully incorporated the transposon by plating the cells on agar containing the appropriate antibiotic.
-
Screen the resulting mutant library for the loss of TDA production. This can be done by overlaying the mutant colonies with a soft agar seeded with an indicator strain sensitive to TDA. Mutants that no longer produce TDA will not have a zone of inhibition around their colonies.
-
Isolate the genomic DNA from the TDA-negative mutants.
-
Identify the site of transposon insertion using techniques such as arbitrary PCR, inverse PCR, or sequencing with primers specific to the transposon.
-
Sequence the DNA flanking the transposon to identify the disrupted gene.
-
Bioinformatic analysis of the disrupted gene and its surrounding genomic region can provide insights into its role in the TDA biosynthesis pathway.
Visualizing Key Pathways and Workflows
Graphical representations are essential for understanding complex biological processes. The following diagrams, generated using the DOT language, illustrate key aspects of TDA's ecological role and the experimental approaches used to study it.
Caption: Multifaceted ecological roles of this compound (TDA).
References
The Stability of Tropodithietic Acid: A Technical Guide for Researchers
An In-depth Examination of the Physical and Chemical Integrity of a Promising Marine-Derived Antibiotic
Tropodithietic acid (TDA), a sulfur-containing tropolone derivative produced by several marine bacteria of the Roseobacter clade, has garnered significant interest for its potent broad-spectrum antibiotic activity. As with any natural product destined for potential therapeutic development, a thorough understanding of its physical and chemical stability is paramount. This technical guide provides a comprehensive overview of the current knowledge on the stability of this compound, intended for researchers, scientists, and professionals in drug development. While quantitative stability data remains a key area for future research, this guide synthesizes the available qualitative information and outlines robust experimental protocols for its systematic evaluation.
Physical and Chemical Properties
This compound is a yellow-brown pigment with the chemical formula C₈H₄O₃S₂. Its structure features a dithiete moiety fused to a tropone-2-carboxylic acid, contributing to its unique chemical properties and biological activity.
Chemical Stability Profile
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and ultimately, its therapeutic efficacy and safety. The following sections summarize the known and inferred stability of this compound under various environmental stressors.
pH Stability
Qualitative evidence strongly suggests that the stability of this compound is pH-dependent. Research has identified a non-inhibitory precursor, termed "pre-TDA," which is produced by Phaeobacter inhibens under low-iron conditions. This analog is instantaneously converted to the biologically active this compound upon acidification to a pH below 3.[1] When the pH is returned to neutral, the antibacterial activity is diminished but not entirely abolished, suggesting the conversion is not fully reversible.[1] This indicates that TDA is likely more stable in acidic environments.
In microbiological culture media, it has been noted that related signaling molecules, N-acyl homoserine lactones (AHLs), are unstable at high pH. Consequently, culture media for TDA-producing bacteria are often buffered to pH 7.0 to maintain the stability of these signaling molecules, which could indirectly influence TDA production and stability.[2]
Table 1: Summary of pH Stability Data for this compound
| Parameter | Observation | Citation |
| Acidic Conditions (pH < 3) | Instantaneous conversion of "pre-TDA" to active TDA. | [1] |
| Neutral pH | Reduced antibacterial activity after readjustment from acidic pH, suggesting potential instability or reduced activity. | [1] |
| Alkaline Conditions | Data not available. Inferred potential for instability based on the behavior of related compounds like AHLs. | [2] |
Thermal Stability
Currently, there is a lack of specific data in the published literature regarding the thermal stability of this compound. As a sulfur-containing organic molecule, it is plausible that TDA may be susceptible to degradation at elevated temperatures. Thermal degradation of sulfur-containing compounds can lead to the formation of various volatile and non-volatile byproducts.
Photostability
No specific photostability studies on this compound have been reported. Tropolone derivatives, in general, can undergo photochemical reactions, including photocyclization.[3] Given its tropolone core, TDA may be susceptible to degradation upon exposure to light, particularly UV radiation.
Proposed Experimental Protocols for Stability Testing
To address the current gaps in knowledge, comprehensive stability testing of this compound is required. The following are detailed, generalized experimental protocols for forced degradation studies, which are essential for establishing the intrinsic stability of the molecule and for the development of stability-indicating analytical methods.[4]
General Analytical Methodology
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector, monitoring at a wavelength appropriate for TDA (e.g., 215 nm or other UV maxima).
-
Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[5][6][7]
Forced Degradation Studies Protocol
Forced degradation studies should be performed on a purified sample of this compound. A target degradation of 5-20% is generally considered optimal for the development of a stability-indicating method.[4]
Table 2: Proposed Protocol for Forced Degradation Studies of this compound
| Stress Condition | Proposed Methodology | Analysis |
| Acid Hydrolysis | 1. Prepare a solution of TDA in a suitable solvent (e.g., methanol or acetonitrile).2. Add an equal volume of 0.1 M HCl.3. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).4. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with the mobile phase. | Analyze by the validated HPLC method. Monitor for the appearance of degradation products and the decrease in the TDA peak area. |
| Base Hydrolysis | 1. Prepare a solution of TDA in a suitable solvent.2. Add an equal volume of 0.1 M NaOH.3. Incubate at a controlled temperature (e.g., 60°C) for a defined period.4. At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the working concentration. | Analyze by HPLC. Monitor for degradation products and the decrease in the TDA peak area. |
| Oxidative Degradation | 1. Prepare a solution of TDA in a suitable solvent.2. Add an equal volume of 3% hydrogen peroxide.3. Incubate at room temperature for a defined period.4. At each time point, withdraw an aliquot and dilute to the working concentration. | Analyze by HPLC. Monitor for degradation products and the decrease in the TDA peak area. |
| Thermal Degradation | 1. Place a solid sample of TDA in a controlled temperature oven (e.g., 80°C).2. Expose for a defined period (e.g., 24, 48, 72 hours).3. At each time point, dissolve a portion of the sample in a suitable solvent and dilute to the working concentration. | Analyze by HPLC. Monitor for degradation products and the decrease in the TDA peak area. |
| Photolytic Degradation | 1. Prepare a solution of TDA in a suitable solvent.2. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.3. A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same conditions.4. At the end of the exposure period, dilute the samples to the working concentration. | Analyze both the exposed and dark control samples by HPLC. Compare the chromatograms to identify photodegradation products. |
Signaling and Biosynthetic Pathways
This compound is not only an antibiotic but also a signaling molecule involved in quorum sensing, a cell-density-dependent communication system in bacteria.
TDA Biosynthesis Pathway
The biosynthesis of TDA originates from the phenylacetate catabolic pathway. Key genes involved in the biosynthesis are organized in the tda gene cluster.
Caption: Proposed biosynthetic pathway of this compound.
TDA in Quorum Sensing Signaling
In Phaeobacter inhibens, TDA functions as a signaling molecule in the quorum sensing (QS) circuit, acting in concert with N-acyl homoserine lactones (AHLs).
Caption: TDA's role in the quorum sensing signaling cascade.
Conclusion and Future Directions
This compound holds considerable promise as a novel antibiotic. However, a comprehensive understanding of its stability is crucial for its advancement as a therapeutic agent. The available data strongly indicates a pH-dependent stability profile, with higher stability in acidic conditions. Significant knowledge gaps remain concerning its thermal and photostability, as well as the precise identification of its degradation products. The experimental protocols outlined in this guide provide a framework for systematic forced degradation studies to elucidate these unknown stability characteristics. Further research in these areas is essential to support the formulation development and define appropriate storage conditions and shelf-life for this compound-based therapeutics.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. journals.asm.org [journals.asm.org]
- 3. pharmtech.com [pharmtech.com]
- 4. sgs.com [sgs.com]
- 5. docsity.com [docsity.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Dual function of this compound as antibiotic and signaling molecule in global gene regulation of the probiotic bacterium Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Culturing Phaeobacter inhibens for Optimal Tropodithietic Acid (TDA) Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phaeobacter inhibens, a marine bacterium belonging to the Roseobacter group, is a prolific producer of the potent antimicrobial compound Tropodithietic Acid (TDA). TDA exhibits a broad spectrum of activity against various pathogens, making it a compound of significant interest for drug development and aquaculture applications.[1][2] Its biosynthesis is intricately regulated by environmental cues and cellular signaling pathways. This document provides detailed protocols and application notes for the cultivation of Phaeobacter inhibens to achieve optimal TDA production, based on current scientific findings.
Factors Influencing TDA Production
The production of TDA by Phaeobacter inhibens is a complex process influenced by a variety of physicochemical parameters and culture conditions. Understanding and optimizing these factors are critical for maximizing yield.
Media Composition
The choice of culture medium is a fundamental factor affecting TDA production. While P. inhibens can be cultivated in a range of marine-type media, specific components have been shown to significantly enhance TDA synthesis.
-
Marine Broth (MB): Standard Marine Broth (Difco 2216) is widely used for the routine cultivation of P. inhibens and supports TDA production.[1][3]
-
Half-Strength YTSS (½YTSS): This medium, containing sea salt, yeast extract, and tryptone, is also effective for culturing P. inhibens.[3]
-
Iron Supplementation: Iron, particularly in the form of ferric citrate, has been identified as a crucial component for the production of antibacterially active TDA.[4][5] In low-iron conditions, P. inhibens produces a non-inhibitory analog, pre-TDA, which can be converted to TDA by acidification.[4][5]
Physicochemical Parameters
Optimal ranges for key physical and chemical parameters are essential for robust growth and TDA biosynthesis.
| Parameter | Optimal Range/Value | Notes | Reference |
| Temperature | 25°C - 30°C | Growth and TDA production are supported within this mesophilic range. | [1][3][6] |
| pH | 7.8 - 8.0 | A slightly alkaline pH is beneficial. The pH of the medium can also influence the conversion of pre-TDA to active TDA. | [1][7] |
| Aeration | 100 - 200 rpm shaking | Adequate aeration through agitation is necessary for aerobic respiration and TDA synthesis. | [8][9] |
| Salinity | 3% Instant Ocean® or equivalent | As a marine bacterium, P. inhibens requires saline conditions for optimal growth. | [1][9] |
Biofilm Formation
A significant enhancement of TDA biosynthesis is observed when P. inhibens is grown as a biofilm.[2] Providing surfaces for attachment can therefore be a key strategy to boost TDA yields. Studies have shown that micro-structured surfaces, such as those with micro-pillars, can lead to significantly higher TDA production compared to planar surfaces, even with a smaller biomass.[1][10][11]
Signaling and Biosynthesis
The production of TDA is tightly regulated by complex signaling networks, including quorum sensing, and involves a specific gene cluster.
Quorum Sensing and TDA as a Signaling Molecule
TDA production in Phaeobacter inhibens is regulated by acyl-homoserine lactone (AHL) mediated quorum sensing.[8] Furthermore, TDA itself can act as a signaling molecule, influencing the expression of a significant portion of the genome and mediating the switch from a pelagic to a sessile, biofilm-forming lifestyle.[8]
TDA Biosynthesis Pathway
The biosynthesis of TDA involves a series of enzymatic reactions encoded by the tda gene cluster. While the complete pathway is complex, a simplified overview highlights the key stages.
Experimental Protocols
Protocol 1: Cultivation of Phaeobacter inhibens for TDA Production
This protocol describes the batch cultivation of P. inhibens DSM 17395 in Marine Broth.
Materials:
-
Phaeobacter inhibens DSM 17395 glycerol stock
-
Marine Agar (Difco 2216) plates
-
Marine Broth (MB, Difco 2216)
-
Sterile baffled Erlenmeyer flasks
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Strain Revival: From a -80°C glycerol stock, streak P. inhibens onto a Marine Agar plate. Incubate at 25°C for 2-3 days until single colonies are visible.[1]
-
Pre-culture Preparation: Inoculate a single colony into a culture tube containing 5 mL of Marine Broth. Incubate at 25°C with shaking at 200 rpm for 24 hours.
-
Main Culture Inoculation: Inoculate a 250 mL baffled Erlenmeyer flask containing 50 mL of Marine Broth with the pre-culture to an initial optical density at 600 nm (OD600) of 0.01.
-
Incubation: Incubate the main culture at 25°C with shaking at 200 rpm for 48-72 hours.[1] Monitor growth by measuring OD600 periodically. TDA production is typically highest in the late exponential to early stationary phase. A characteristic brown pigmentation of the culture is often indicative of TDA production.[10]
Protocol 2: TDA Extraction and Quantification
This protocol outlines a method for the extraction and quantification of TDA from culture supernatants using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
P. inhibens culture
-
Centrifuge
-
0.22 µm syringe filters
-
Isopropanol
-
Ethyl acetate
-
Formic acid
-
Eppendorf tubes
-
Vortex mixer
-
Sonicator
-
LC-MS system
-
TDA standard (Sigma-Aldrich)
Procedure:
-
Supernatant Collection: Centrifuge the P. inhibens culture at 5,000 x g for 10 minutes to pellet the cells.[4]
-
Filtration: Carefully decant the supernatant and sterilize it by passing it through a 0.22 µm syringe filter.
-
Acidification (Optional but Recommended): To convert any pre-TDA to TDA, acidify the supernatant with formic acid to a final concentration of 1%.[4]
-
Extraction:
-
LC-MS Analysis:
-
Transfer the clarified extract to an LC-MS vial.
-
Analyze the sample using a suitable LC-MS method. The presence of TDA is confirmed by comparing the retention time and mass-to-charge ratio with a known TDA standard.[2]
-
Experimental Workflow
The overall process from strain cultivation to TDA analysis can be visualized as a streamlined workflow.
Conclusion
Optimizing the production of TDA from Phaeobacter inhibens requires a multi-faceted approach, considering media composition, physicochemical parameters, and the promotion of biofilm formation. The protocols and guidelines presented here provide a robust framework for researchers to cultivate this bacterium and maximize the yield of this promising antimicrobial compound. Further investigation into fed-batch cultivation and the use of engineered surfaces may lead to even greater enhancements in TDA production.
References
- 1. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. journals.asm.org [journals.asm.org]
- 4. Influence of Iron on Production of the Antibacterial Compound this compound and Its Noninhibitory Analog in Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The impact of this compound on microbial physiology under varying culture complexities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Impact of Quorum Sensing and this compound Production on the Exometabolome of Phaeobacter inhibens [frontiersin.org]
- 9. The ability of Phaeobacter inhibens to produce this compound influences the community dynamics of a microalgal microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: Antimicrobial Susceptibility Testing for Tropodithietic Acid (TDA)
Introduction
Tropodithietic acid (TDA) is a sulfur-containing antimicrobial compound produced by various marine bacteria, particularly from the Roseobacter clade, such as Phaeobacter inhibens and Phaeobacter gallaeciensis.[1][2][3] TDA exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[4][5] Its unique structure and potent activity have made it a compound of interest for applications in aquaculture as a probiotic agent and as a potential lead for novel antimicrobial drug development.[3][6][7] Beyond its role as a microbial weapon, TDA also functions as a signaling molecule at sub-inhibitory concentrations, influencing processes like quorum sensing, biofilm formation, and motility in the producing organism.[8][9][10][11]
Mechanism of Action
TDA's primary antimicrobial mode of action involves the disruption of the proton motive force (PMF) across the bacterial cell membrane.[4][9][12] It acts as an electroneutral proton antiporter, similar to polyether antibiotics like monensin.[4] TDA chelates a monovalent cation (like K+) in the cytoplasm, diffuses across the membrane, and releases the cation outside the cell. It then picks up a proton (H+) from the acidic exterior, diffuses back into the cell, and releases the proton into the neutral pH of the cytosol.[4] This continuous cycle collapses the essential proton gradient, disrupting cellular energy production and leading to cell death.[4]
Signaling and Regulation
At concentrations well below its minimal inhibitory concentration (MIC), TDA acts as a signaling molecule, mimicking the function of N-acyl-homoserine lactones (AHLs) in quorum sensing (QS).[8] It can interact with LuxR-type transcriptional regulators to globally modulate gene expression, impacting about 10% of the genes in Phaeobacter inhibens.[8] This dual function highlights TDA's complex ecological role, coordinating both competitive interactions and population-level behaviors.[8][11][13]
Quantitative Data: TDA Antimicrobial Activity
The antimicrobial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.
| Microorganism | Gram Status | MIC (µM) | MIC (mg/L) | Reference |
| Staphylococcus aureus | Gram-positive | 39 | ~8.3 | [14] |
| Vibrio anguillarum | Gram-negative | 19 | ~4.0 | [14] |
| Salmonella enterica serovar Typhimurium | Gram-negative | - | 625 - 1,250 | [5] |
| Pseudomonas aeruginosa | Gram-negative | - | 625 - 1,250 | [5] |
| Escherichia coli | Gram-negative | - | 625 - 1,250 | [5] |
| General Gram-positive bacteria | Gram-positive | - | 80 - 155 | [5] |
| General Gram-negative bacteria | Gram-negative | - | 625 - 1,250* | [5] |
*Note: These values were obtained using a TDA extract (95% purity) and reported in mg/L. Conversion to µM is dependent on the molecular weight of TDA (~212.25 g/mol ).
Visualizations
Caption: TDA acts as a proton/monovalent cation antiporter.
Caption: TDA functions as a quorum sensing signal molecule.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of TDA.[14][15][16][17]
1. Materials and Reagents
-
This compound (TDA), pure
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton II Broth (MHIIB)[14]
-
Sterile 96-well microtiter plates[18]
-
Bacterial strains for testing (e.g., S. aureus, V. anguillarum)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
Incubator (25°C for marine bacteria, 37°C for others)[5][14]
-
Spectrophotometer or turbidity meter
2. Preparation of TDA Stock Solution
-
Dissolve a known weight of TDA in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1.5 g/L).[14]
-
Ensure TDA is fully dissolved. This stock solution can be stored at -20°C.
3. Inoculum Preparation
-
From a fresh agar plate (≤24 hours old), select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in MHIIB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Assay Procedure
-
Perform serial two-fold dilutions of the TDA stock solution in MHIIB directly in the 96-well plate. The final volume in each well should be 100 µL. Concentrations may range from 500 to 0.5 mg/L.[14]
-
The final concentration of DMSO should not exceed 1% in any well, as higher concentrations can inhibit bacterial growth.
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls on each plate:
-
Growth Control: Wells containing 100 µL of MHIIB and 100 µL of inoculum (no TDA).
-
Sterility Control: Wells containing 200 µL of MHIIB only (no inoculum).
-
Solvent Control: Wells containing inoculum and the highest concentration of DMSO used in the assay.
-
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at the appropriate temperature (e.g., 25°C for V. anguillarum, 37°C for S. aureus) for 16-24 hours.[14][17]
5. Interpretation of Results
-
After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is the lowest concentration of TDA at which there is no visible growth.
Caption: Step-by-step workflow for the broth microdilution assay.
Protocol 2: Agar Disk Diffusion Assay
This method is useful for screening the antimicrobial activity of TDA against different bacterial strains. It is a qualitative or semi-quantitative assay.
1. Materials and Reagents
-
TDA solution of known concentration (dissolved in a suitable solvent like DMSO or ethanol)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) or Marine Agar for marine organisms[6]
-
Bacterial strains for testing
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Sterile Petri dishes (90 or 100 mm)
-
Incubator
2. Inoculum and Plate Preparation
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
Dip a sterile swab into the adjusted inoculum, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
3. Assay Procedure
-
Impregnate sterile filter paper disks with a defined volume (e.g., 10-20 µL) of the TDA solution.
-
Allow the solvent to evaporate completely from the disks in a sterile environment.
-
Using sterile forceps, place the TDA-impregnated disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated only with the solvent to ensure it has no antimicrobial activity.
-
Invert the plates and incubate for 18-24 hours at the appropriate temperature.
4. Interpretation of Results
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters (mm).
-
The size of the inhibition zone correlates with the susceptibility of the microorganism to TDA. A larger zone indicates greater susceptibility.
Caption: Step-by-step workflow for the agar disk diffusion assay.
Protocol 3: Agar Microdilution Assay
This method is a modification of the standard agar dilution technique and is particularly useful for natural products that may be hydrophobic or colored, combining the advantages of agar-based methods with the low volume requirements of microtiter plates.[19][20][21]
1. Materials and Reagents
-
TDA stock solution (in DMSO or other suitable solvent)
-
Mueller-Hinton Agar (MHA)
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile 96-well microtiter plates
-
Water bath or heating block (50°C)
-
Bacterial inoculum (prepared as in Protocol 1, but diluted to ~1 x 10⁷ CFU/mL)
-
Multichannel pipette or replicator for inoculation
2. Assay Procedure
-
Prepare 2x concentrated MHA and maintain it in a molten state at 50°C.
-
Prepare 2x concentrated serial dilutions of TDA in a suitable solvent or sterile water in the microcentrifuge tubes.
-
In the sterile microcentrifuge tubes, mix equal volumes (e.g., 100 µL) of the molten 2x MHA and the 2x TDA dilutions. Vortex immediately to ensure a uniform mixture.
-
Quickly dispense 100 µL of each TDA-agar mixture into the wells of a 96-well microtiter plate.[19][20]
-
Allow the agar in the wells to solidify completely at room temperature.
-
Prepare controls, including a growth control (agar with no TDA) and a solvent control.
-
Spot-inoculate the surface of the agar in each well with 1-2 µL of the prepared bacterial suspension (~10⁴ CFU per spot).[22]
-
Allow the inoculum spots to dry before inverting the plate for incubation.
-
Incubate the plate for 18-24 hours at the appropriate temperature.
3. Interpretation of Results
-
Examine the wells for the presence of bacterial colonies on the agar surface.
-
The MIC is the lowest concentration of TDA that completely inhibits visible bacterial growth. This method is advantageous as the color or opacity of TDA does not interfere with the reading of the results.[19][20]
References
- 1. This compound Production in Phaeobacter gallaeciensis Is Regulated by N-Acyl Homoserine Lactone-Mediated Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance and tolerance to this compound, an antimicrobial in aquaculture, is hard to select - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mode of action and resistance studies unveil new roles for this compound as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance and Tolerance to this compound, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Dual function of this compound as antibiotic and signaling molecule in global gene regulation of the probiotic bacterium Phaeobacter inhibens [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Frontiers | Impact of Quorum Sensing and this compound Production on the Exometabolome of Phaeobacter inhibens [frontiersin.org]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. This compound, a Multifunctional Antimicrobial, Facilitates Adaption and Colonization of the Producer, Phaeobacter piscinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and bioactivity of analogues of the marine antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nih.org.pk [nih.org.pk]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. goldbio.com [goldbio.com]
- 19. academic.oup.com [academic.oup.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. The agar microdilution method – a new method for antimicrobial susceptibility testing for essential oils and plant extracts | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Tropodithietic Acid as a Biocontrol Agent in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tropodithietic acid (TDA) as a promising biocontrol agent in aquaculture. TDA, a sulfur-containing tropone derivative produced by marine bacteria of the Roseobacter group, notably Phaeobacter inhibens, exhibits broad-spectrum antibacterial activity against a range of fish and shellfish pathogens.[1][2] Its unique mode of action and the low probability of resistance development make it a compelling alternative to conventional antibiotics in aquaculture.[3][4]
Introduction to this compound (TDA)
This compound is a secondary metabolite with potent antimicrobial properties.[5] It is particularly effective against common aquaculture pathogens such as Vibrio anguillarum and Tenacibaculum species.[1][6][7] The producing organisms, like Phaeobacter inhibens, can be utilized as probiotics to protect fish larvae and other cultured species from bacterial infections.[1][8][9][10] TDA's mechanism of action involves acting as a proton antiporter, which disrupts the proton motive force across the bacterial cell membrane.[3][11]
Key Attributes of TDA in Aquaculture:
-
Broad-Spectrum Activity: Effective against both Gram-negative and Gram-positive fish pathogens.[2]
-
Probiotic Potential: TDA-producing bacteria can be used as probiotics to prevent diseases in aquaculture systems.[1][8][9][10]
-
Low Resistance Development: Studies have shown that it is difficult for bacteria to develop resistance to TDA.[2][4]
-
Signaling Molecule: TDA also functions as a signaling molecule in quorum sensing, regulating its own production and other cellular processes in the producing bacterium.[5][12][13]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of TDA against various aquaculture pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of TDA against Aquaculture Pathogens
| Pathogen | Host Species | TDA MIC (µg/mL) | Reference |
| Vibrio anguillarum | Various fish species | 0.5 - 2 | [2][7] |
| Tenacibaculum maritimum | Various fish species | 1 - 4 | [6] |
| Tenacibaculum soleae | Sole | 1 - 4 | [6] |
| Vibrio vulnificus | Oysters, various fish | 1 - 5 | [3][6] |
| Staphylococcus aureus | (Human pathogen, tested for spectrum) | 4 | [2] |
| Salmonella Typhimurium | (Human pathogen, tested for spectrum) | 8 | [2] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: In Vivo Efficacy of TDA-Producing Probiotics
| Probiotic Strain | Host Organism | Pathogen | Outcome | Reference |
| Phaeobacter gallaeciensis | Turbot larvae | Vibrio anguillarum | Increased larval survival | [2] |
| Phaeobacter inhibens | Cod larvae | Vibrio anguillarum | Reduced vibriosis and mortality | [6] |
| Phaeobacter piscinae S26 | - | Tenacibaculum spp. | Efficient killing of pathogenic strains | [6] |
| Phaeobacter strains | Sea bass larvae | Vibrio spp. | Probiotic effect in Artemia cultures | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the application of TDA in aquaculture research.
Production and Extraction of TDA from Phaeobacter inhibens
This protocol describes the cultivation of Phaeobacter inhibens for TDA production and the subsequent extraction of the compound. Iron supplementation is crucial for optimal TDA production.[14]
Materials:
-
Phaeobacter inhibens strain (e.g., DSM 17395)
-
Marine Broth 2216
-
Ferric citrate
-
Ethyl acetate
-
Formic acid
-
Rotary evaporator
-
Acetonitrile
-
HPLC or LC-MS system
Protocol:
-
Cultivation: Inoculate Phaeobacter inhibens in Marine Broth supplemented with a high concentration of ferric citrate. Incubate the culture with shaking for optimal aeration, although static cultures can also yield TDA, particularly in biofilms.[8][14]
-
Extraction:
-
Acidify the culture supernatant to pH 3-4 with formic acid.
-
Extract the acidified supernatant twice with an equal volume of ethyl acetate.
-
Pool the organic phases.
-
-
Concentration: Evaporate the ethyl acetate extract to dryness using a rotary evaporator.
-
Reconstitution: Redissolve the dried extract in a suitable solvent, such as acetonitrile, for further analysis.[14]
-
Quantification and Purification: Analyze the extract using HPLC or LC-MS to quantify and purify TDA.[8][10]
Antimicrobial Susceptibility Testing (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of TDA against pathogenic bacteria using the broth microdilution method.
Materials:
-
Purified TDA extract
-
Target pathogenic bacterial strains
-
Appropriate liquid growth medium for the target pathogen (e.g., Tryptic Soy Broth for Vibrio spp.)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Serial Dilution: Prepare a two-fold serial dilution of the TDA extract in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the target pathogen to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (pathogen in medium without TDA) and a negative control (medium only).
-
Incubation: Incubate the plate at the optimal growth temperature for the pathogen for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of TDA that completely inhibits visible growth of the pathogen, as determined by visual inspection or by measuring the optical density at 600 nm.
In Vivo Challenge Trial in Fish Larvae
This protocol describes a general workflow for assessing the protective effect of a TDA-producing probiotic against a pathogenic challenge in a fish larval model.
Materials:
-
Fish larvae (e.g., cod, sea bass)
-
TDA-producing probiotic strain (Phaeobacter spp.)
-
Pathogenic bacterial strain (Vibrio anguillarum)
-
Rearing tanks with appropriate seawater conditions
-
Live feed (e.g., rotifers, Artemia)
Protocol:
-
Probiotic Administration: Introduce the TDA-producing probiotic strain into the rearing water of the fish larvae at a specific concentration. The probiotic can also be delivered via the live feed.
-
Acclimation: Allow the larvae to be exposed to the probiotic for a defined period (e.g., 24-48 hours).
-
Pathogen Challenge: Introduce the pathogenic bacteria into the rearing water to challenge the larvae.
-
Monitoring: Monitor larval survival and signs of disease daily for a set period (e.g., 7-14 days).
-
Data Analysis: Compare the survival rates of the probiotic-treated group with a control group (no probiotic) and a positive control group (pathogen challenge without probiotic).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the regulatory pathways of TDA production and a typical experimental workflow for its evaluation.
Caption: Quorum sensing regulation of TDA production in Phaeobacter inhibens.
Caption: Experimental workflow for evaluating TDA as a biocontrol agent.
Caption: Proposed mode of action of TDA as a proton antiporter.
References
- 1. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance and Tolerance to this compound, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance and tolerance to this compound, an antimicrobial in aquaculture, is hard to select - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The impact of this compound on microbial physiology under varying culture complexities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Mode of action and resistance studies unveil new roles for this compound as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Impact of Quorum Sensing and this compound Production on the Exometabolome of Phaeobacter inhibens [frontiersin.org]
- 13. Dual function of this compound as antibiotic and signaling molecule in global gene regulation of the probiotic bacterium Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Enhanced Tropodithietic Acid (TDA) Production through Genetic Manipulation of the tda Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropodithietic acid (TDA) is a potent antimicrobial compound produced by several marine bacteria, particularly within the Roseobacter clade, such as Phaeobacter inhibens and Silicibacter sp.[1][2][3]. Its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, coupled with a low propensity for resistance development, makes it a compelling candidate for novel antibiotic development[3]. TDA biosynthesis is orchestrated by the tda gene cluster, which includes structural and regulatory genes often located on a megaplasmid[1][2][4].
The core tda gene cluster typically consists of genes tdaA, tdaB, tdaC, tdaD, tdaE, and tdaF[2][5]. These genes are organized into distinct operons, with tdaA encoding a critical LysR-type transcriptional regulator that positively controls the expression of other tda genes[5][6][7]. Specifically, TdaA binds to the promoter region of tdaC to activate the transcription of the tdaCDE operon, which is essential for the TDA biosynthetic pathway[5][6]. Furthermore, TDA itself acts as an autoinducer, amplifying its own synthesis in a density-dependent manner, a phenomenon linked to quorum sensing[7][8].
Enhancing the production of TDA is a key objective for its potential therapeutic application. Genetic manipulation of the tda gene cluster, particularly by overexpressing the positive regulator TdaA, presents a promising strategy to increase yields. These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of the tda cluster in a suitable host bacterium like Phaeobacter inhibens.
Key Genes and Regulatory Pathways
The biosynthesis of TDA is a complex process involving genes from the tda cluster and other chromosomally located genes related to precursor supply, such as those for phenylacetate catabolism (paa genes) and sulfur metabolism (cysI, malY)[1][8].
Key components of the tda gene cluster:
-
tdaA : Encodes a LysR-type transcriptional regulator. It is the primary target for overexpression strategies as it acts as a positive regulator for the entire pathway.[5][6]
-
tdaB : Encodes a putative glutathione S-transferase involved in the addition of sulfur[1][3].
-
tdaCDE operon : Encodes enzymes crucial for the modification of the tropolone backbone[5][8].
-
tdaF : A gene whose product is also required for TDA synthesis[2][8].
The regulatory pathway is initiated by the expression of tdaA. The TdaA protein then activates the transcription of the tdaCDE operon. TDA itself can then further induce this expression, creating a positive feedback loop that enhances production, particularly at high cell densities[8].
References
- 1. journals.asm.org [journals.asm.org]
- 2. userpages.umbc.edu [userpages.umbc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TdaA Regulates this compound Synthesis by Binding to the tdaC Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TdaA regulates this compound synthesis by binding to the tdaC promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. Expression of this compound Biosynthesis Is Controlled by a Novel Autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thapsigargin Analogs (TDA) as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Thapsigargin Analogs (TDAs) as potential anticancer agents. It includes a summary of their mechanism of action, quantitative data on their efficacy, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Introduction to Thapsigargin and its Analogs
Thapsigargin (TG) is a sesquiterpene lactone originally isolated from the plant Thapsia garganica. It is a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, a critical protein for maintaining intracellular calcium homeostasis.[1][2][3] By inhibiting SERCA, TG and its analogs cause a depletion of endoplasmic reticulum (ER) calcium stores and an increase in cytosolic calcium levels.[4][5][6] This disruption of calcium signaling leads to ER stress and the activation of the Unfolded Protein Response (UPR), ultimately triggering apoptosis (programmed cell death) in cancer cells.[2][4][7]
Due to its high cytotoxicity to both cancerous and normal cells, thapsigargin itself has a narrow therapeutic window.[1][2] To overcome this limitation, targeted prodrugs of thapsigargin analogs have been developed. These prodrugs are designed to be activated specifically at the tumor site, thereby minimizing systemic toxicity.[2][8][9] A key strategy involves attaching a peptide to a TDA that can be cleaved by enzymes overexpressed in the tumor microenvironment, such as Prostate-Specific Membrane Antigen (PSMA).[8][10] Mipsagargin (G-202) is a notable example of a PSMA-activated TDA prodrug that has undergone clinical investigation.[1][7][11][12]
Mechanism of Action: From SERCA Inhibition to Apoptosis
The primary molecular mechanism of TDAs as anticancer agents involves a cascade of events initiated by the inhibition of the SERCA pump.
-
SERCA Pump Inhibition : TDAs bind to the SERCA pump with high affinity, locking it in a conformation that prevents the transport of Ca2+ from the cytosol into the ER lumen.[2][7][13]
-
ER Calcium Depletion & Cytosolic Calcium Increase : This leads to a significant decrease in ER Ca2+ concentration and a rise in cytosolic Ca2+ levels.[4][6][14]
-
ER Stress and Unfolded Protein Response (UPR) : The disruption of ER calcium homeostasis interferes with proper protein folding, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[2][7][15] The cell activates the UPR as a response to ER stress, which involves three main signaling branches: PERK, IRE1α, and ATF6.[2][15]
-
Induction of Apoptosis : If ER stress is prolonged and severe, the UPR shifts from a pro-survival to a pro-apoptotic response.[7] This involves the upregulation of pro-apoptotic factors like CHOP and the activation of caspase cascades, ultimately leading to programmed cell death.[2][7] TDAs can induce apoptosis in both proliferating and quiescent cancer cells.[2][9]
Below is a diagram illustrating the signaling pathway from SERCA inhibition to apoptosis.
Caption: Signaling pathway of TDA-induced apoptosis.
Prodrug Strategy for Targeted Delivery
To enhance the therapeutic index of TDAs, a prodrug approach is employed. This strategy involves masking the cytotoxic activity of the TDA until it reaches the tumor microenvironment.
Caption: Workflow of TDA prodrug activation.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of various thapsigargin analogs from preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of Thapsigargin and its Analogs
| Compound | Cell Line | Assay | IC50 / GI50 | Reference |
| Thapsigargin | NCI-60 Panel | Cell Viability | ~10⁻¹⁰ M | [16][17] |
| 12ADT | Prostate Cancer Cells | SERCA Inhibition | ~10 nM | [13] |
| Asp-12ADT | PSMA-positive cells | Cytotoxicity | ~60-fold more toxic than in PSMA-negative cells | [2][7] |
| Glu-12ADT | Prostate Cancer Cells | Cytotoxicity | ~50 nM | [10] |
| Thapsigargin | PC3 (Prostate Cancer) | Cell Proliferation (CCK-8) | Effective at 10 and 100 nM | [18] |
| Mipsagargin (G-202) | PSMA-positive vs. PSMA-negative cells | Cytotoxicity | ~60-fold more toxic in PSMA-positive cells | [8] |
Table 2: In Vivo Efficacy of TDA Prodrugs in Xenograft Models
| Prodrug | Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |
| Mipsagargin (G-202) | Human Prostate Cancer (CWR22RH) | Castrated Mice | 56 mg/kg/day for 3 days (single course) | Tumor regression and significant growth delay | [16] |
| PSA-activated L12ADT prodrug | Prostate Cancer (LNCaP) | Nude Mice | Continuous subcutaneous administration | Complete growth inhibition of established tumors | [19] |
| Mipsagargin (G-202) | Human Breast Cancer | Xenograft | Not specified | Antitumor efficacy demonstrated | [17] |
| Thapsigargin | Adrenocortical Carcinoma (SW-13) | Mouse Xenograft | Not specified | Inhibited ACC xenograft tumor growth | [15] |
Table 3: Mipsagargin (G-202) Phase I/II Clinical Trial Data
| Phase | Patient Population | Dosing Regimen | Key Findings | Reference |
| Phase I | Advanced solid tumors | Dose escalation from 1.2 to 88 mg/m² (IV, days 1-3 of 28-day cycle) | Recommended Phase II Dose (RP2D): 40 mg/m² on day 1 and 66.8 mg/m² on days 2 and 3 with premedication and hydration. Acceptable tolerability and favorable pharmacokinetics. | [11][12] |
| Phase II | Advanced Hepatocellular Carcinoma (post-sorafenib) | 40 mg/m² on days 1-3 (Dose Level -1) or 40 mg/m² on day 1 and 66.8 mg/m² on days 2 and 3 (Dose Level 1) | Prolonged disease stabilization observed in some patients. | [20] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the anticancer potential of TDAs.
In Vitro Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration-dependent effect of a TDA on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC3, LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Thapsigargin analog (TDA) stock solution (in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, PrestoBlue)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
TDA Treatment:
-
Prepare serial dilutions of the TDA in complete medium from the stock solution. A typical concentration range could be from 0.1 nM to 1 µM. Include a vehicle control (DMSO at the highest concentration used for TDA).
-
Remove the medium from the wells and add 100 µL of the TDA dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
-
Viability Assessment (using CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the TDA concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells following TDA treatment.
Materials:
-
Cancer cell line
-
6-well cell culture plates
-
TDA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of TDA (e.g., based on IC50 values) and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic/necrotic.
-
Annexin V-negative, PI-negative cells are live cells.
-
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the antitumor efficacy of a TDA prodrug in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cell line for xenograft implantation
-
TDA prodrug formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel/PBS) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the TDA prodrug or vehicle control according to the planned dosing regimen (e.g., intravenous, intraperitoneal, or subcutaneous administration at a specific dose and schedule).
-
-
Monitoring and Data Collection:
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Plot the average tumor volume over time for each group to assess tumor growth inhibition.
-
Below is a diagram outlining the general workflow for a xenograft study.
Caption: General workflow for an in vivo xenograft study.
Concluding Remarks
Thapsigargin analogs represent a promising class of anticancer agents that function through a unique mechanism of SERCA pump inhibition and induction of ER stress-mediated apoptosis. The development of targeted prodrugs has significantly advanced their potential for clinical application by improving their safety profile. The protocols and data presented here provide a foundation for researchers and drug development professionals to further explore and optimize the therapeutic potential of TDAs in oncology. While clinical trials for mipsagargin have been completed, the insights gained continue to inform the development of next-generation ER stress-inducing anticancer therapies.[1][21]
References
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. Thapsigargin—From Traditional Medicine to Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Engineering a Prostate-Specific Membrane Antigen–Activated Tumor Endothelial Cell Prodrug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Differential effects of thapsigargin analogues on apoptosis of prostate cancer cells: complex regulation by intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Thapsigargin induces apoptosis of prostate cancer through cofilin-1 and paxillin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prostate-specific antigen-activated thapsigargin prodrug as targeted therapy for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thapsigargin and its prodrug derivatives: exploring novel approaches for targeted cancer therapy through calcium signaling disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Tropodithietic Acid (TDA) in Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fermentation of tropodithietic acid (TDA). Our aim is to help you diagnose and resolve issues related to low TDA yield and inconsistent production.
Frequently Asked Questions (FAQs)
Q1: My Phaeobacter inhibens culture is growing well, but I'm detecting very little or no TDA. What are the most common causes?
A1: Low TDA production despite good cell growth is a frequent issue. The most common culprits are related to culture conditions and media composition. Key factors to investigate include:
-
Inadequate Iron Concentration: TDA is an iron-chelating compound, and its biosynthesis is highly dependent on the availability of iron. Low iron in the medium is a primary reason for poor yield.
-
Suboptimal Aeration: TDA production is often favored under static or low-aeration conditions. Vigorous shaking or high aeration rates can significantly reduce or even abolish TDA synthesis.[1][2]
-
Incorrect pH: The pH of the culture medium can influence enzyme activity in the TDA biosynthetic pathway. While Phaeobacter species can grow in a range of pH, TDA production might have a narrower optimal pH.
-
Inappropriate Growth Phase for Induction: TDA is a secondary metabolite, and its production is typically initiated during the late exponential or early stationary phase of growth. Harvesting or testing for TDA too early might result in low detected levels.
Q2: I'm observing a brown pigment in my culture. Is this related to TDA production?
A2: Yes, the appearance of a characteristic brown pigment in cultures of TDA-producing bacteria like Phaeobacter inhibens is a strong indicator of TDA production. This pigment is believed to be an iron-TDA complex.[2] The absence of this pigment, especially in a medium containing sufficient iron, often correlates with a lack of TDA.
Q3: Can TDA degrade after being produced in the fermentation broth?
A3: TDA is a relatively stable molecule. However, factors such as extreme pH and high temperatures over extended periods could potentially lead to its degradation. It's also important to consider that at low iron concentrations, a non-inhibitory analog, pre-TDA, may be produced, which can be converted to TDA by acidification.[1][3][4]
Q4: Does biofilm formation affect TDA yield?
A4: Yes, several studies have shown a positive correlation between biofilm formation and enhanced TDA production.[5][6][7][8] Promoting biofilm growth, for instance by providing surfaces for attachment or growing cultures under static conditions, can be a strategy to increase TDA yields.
Troubleshooting Guides
Issue 1: Consistently Low or No TDA Production
This guide will walk you through a systematic approach to diagnose and resolve issues of low TDA yield.
Step 1: Verify Media Composition
Ensure your fermentation medium is optimized for TDA production. Marine Broth 2216 is a commonly used medium.
| Component | Concentration (g/L) | Role in TDA Production |
| Peptone | 5.0 | Nitrogen and carbon source |
| Yeast Extract | 1.0 | Provides vitamins and growth factors |
| Ferric Citrate | 0.1 | Critical iron source for TDA biosynthesis |
| Sodium Chloride | 19.45 | Osmotic balance |
| Magnesium Chloride | 8.8 | Essential minerals |
| Sodium Sulfate | 3.24 | Sulfur source |
| Calcium Chloride | 1.8 | Essential minerals |
| Potassium Chloride | 0.55 | Essential minerals |
| Sodium Bicarbonate | 0.16 | Buffering agent |
| Potassium Bromide | 0.08 | Trace element |
| Strontium Chloride | 0.034 | Trace element |
| Boric Acid | 0.022 | Trace element |
| Sodium Silicate | 0.004 | Trace element |
| Sodium Fluoride | 0.0024 | Trace element |
| Ammonium Nitrate | 0.0016 | Nitrogen source |
| Disodium Phosphate | 0.008 | Phosphate source and buffering |
| Final pH | 7.6 ± 0.2 |
Troubleshooting Workflow for Low TDA Yield
Caption: A step-by-step troubleshooting guide for low TDA yield.
Step 2: Optimize Fermentation Parameters
| Parameter | Recommended Condition | Rationale | Troubleshooting Action |
| Aeration | Static or low agitation (e.g., <100 rpm) | TDA production is often higher in sessile or biofilm states.[1][2] | Reduce or stop shaking. Consider using baffled flasks for static cultures to increase surface area for gas exchange. |
| Temperature | 25-30°C | Optimal growth temperature for Phaeobacter inhibens. | Ensure incubator temperature is calibrated and stable. |
| pH | 7.0-8.0 | High pH can lead to instability of some medium components. | Monitor and adjust pH during fermentation if it deviates significantly. |
| Iron Source | Ferric citrate or Ferric chloride | Iron is a critical cofactor for enzymes in the TDA biosynthetic pathway.[1][3][4] | Supplement the medium with additional sterile ferric citrate or ferric chloride. |
Step 3: Inoculum Preparation and Quality
A healthy and active inoculum is crucial for a successful fermentation.
-
Inoculum Age: Use a fresh, actively growing pre-culture. An old or stressed inoculum may have a long lag phase and produce less TDA.
-
Inoculum Size: A typical inoculum size is 2-5% (v/v). A very small inoculum can lead to a long lag phase, while a very large one might lead to rapid nutrient depletion before TDA production is maximized.
Issue 2: Inconsistent TDA Yields Between Batches
Inconsistent production is often due to subtle variations in experimental procedures.
Checklist for Reproducibility:
-
Media Preparation: Are all media components from the same lot? Is the water source consistent? Autoclaving conditions (time and temperature) should be standardized.
-
Inoculum Standardization: Is the pre-culture grown to the same optical density and for the same duration for each batch?
-
Glassware and Equipment: Ensure thorough cleaning of all glassware and fermenters to avoid residues from previous experiments.
-
Environmental Factors: Are there any fluctuations in incubator temperature or shaking speed?
Experimental Protocols
Protocol 1: Cultivation of Phaeobacter inhibens for TDA Production
-
Media Preparation: Prepare Marine Broth 2216 according to the formulation in the table above. Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculum Preparation: Inoculate 10 mL of Marine Broth with a single colony of Phaeobacter inhibens from a fresh agar plate. Incubate at 25-30°C with shaking (around 150 rpm) for 24-48 hours until the culture is turbid.
-
Fermentation: Inoculate the main culture volume (e.g., 100 mL in a 250 mL flask) with 2-5% of the pre-culture. Incubate at 25-30°C under static conditions or with very gentle agitation (<100 rpm) for 72-96 hours.
-
Monitoring: Observe the culture for the development of a brownish pigment, which indicates TDA production.
Protocol 2: Extraction and Quantification of TDA
-
Sample Preparation: Centrifuge a sample of the culture (e.g., 10 mL) to pellet the cells.
-
Extraction: To the supernatant, add ethyl acetate at a 1:1 ratio (v/v) and acidify with formic acid to a final concentration of 1%. Vortex vigorously for 1-2 minutes.
-
Phase Separation: Centrifuge to separate the organic and aqueous phases. Carefully collect the upper organic (ethyl acetate) layer.
-
Drying: Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent for analysis, such as methanol or acetonitrile.
-
Quantification: Analyze the sample by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Use a certified TDA standard to create a calibration curve for accurate quantification.
TDA Biosynthesis and Regulation Pathway
Caption: Overview of the TDA biosynthesis pathway and its regulation.
References
- 1. Influence of Iron on Production of the Antibacterial Compound this compound and Its Noninhibitory Analog in Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting tropodithietic acid degradation during extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tropodithietic acid (TDA). Our aim is to help you navigate the challenges of TDA extraction and minimize degradation of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDA)?
A1: this compound (TDA) is a sulfur-containing broad-spectrum antibiotic.[1][2] It is a secondary metabolite produced by several marine bacteria, most notably from the Roseobacter clade, including species like Phaeobacter inhibens, Phaeobacter piscinae, and Phaeobacter gallaeciensis.[3][4][5] TDA is of interest for its potential therapeutic applications.
Q2: What are the key chemical properties of TDA I should be aware of during extraction?
A2: TDA is a monocarboxylic acid with a molecular formula of C₈H₄O₃S₂.[1][3] Its acidic nature makes its solubility and stability dependent on pH. It is also known to interact with metals, particularly iron, which can influence its stability and activity.[6]
Q3: What is the general principle behind TDA extraction?
A3: The extraction of TDA from bacterial cultures typically involves separating the bacterial cells from the culture medium, followed by a liquid-liquid extraction of the supernatant. An acidified organic solvent is commonly used to extract the protonated, less polar form of TDA.
Q4: Why is my TDA extract brownish, and is this a problem?
A4: The production of TDA by Phaeobacter species is often accompanied by the formation of a brown pigment, especially in the presence of high iron concentrations.[6] This pigment is thought to be a chelate of TDA with iron, specifically an [FeIII(TDA)₂]x complex.[6] While the presence of the brown color is a visual indicator of TDA production, the complexation with iron might affect the yield of free TDA during extraction.
Q5: Can TDA exist in a non-inhibitory form?
A5: Yes, a non-inhibitory analog of TDA, referred to as pre-TDA, has been observed in cultures of Phaeobacter inhibens grown under low-iron conditions.[6] This precursor can be instantaneously converted to the active form of TDA by lowering the pH.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no TDA yield | Inefficient Extraction: The pH of the culture supernatant was not sufficiently acidic for protonation and extraction of TDA. | Acidify the culture supernatant to approximately pH 3.0 with an acid like formic acid or hydrochloric acid before extraction with an organic solvent.[7] |
| TDA Degradation: The pH of the culture medium became too high during bacterial growth, leading to the degradation of TDA. N-acyl homoserine lactones, involved in TDA regulation, are unstable at high pH.[7] | Buffer the culture medium (e.g., with 0.3 M HEPES) to maintain a stable pH around 7.0 during bacterial cultivation.[7] | |
| Formation of Iron Complexes: High concentrations of iron in the culture medium led to the formation of TDA-iron complexes, which are less extractable. | Consider adjusting the iron concentration in the culture medium. To liberate TDA from the brown pigment (iron complex), treatment with aqueous ammonia has been shown to be effective, although it may be a slow process.[6] | |
| Extraction of Pre-TDA: If the culture was grown under low-iron conditions, the extracted compound might be the non-inhibitory pre-TDA. | Acidify the low-iron culture supernatant before extraction to convert pre-TDA to active TDA.[6] | |
| Inconsistent extraction results | Variability in Bacterial Culture: The production of TDA can be influenced by the growth phase of the bacteria and culture conditions. | Standardize your bacterial cultivation protocol, including inoculum size, growth medium composition, temperature (typically 25-28°C), and incubation time.[6][7] |
| Emulsion Formation during Extraction: The presence of lipids and other biomolecules in the culture medium can lead to the formation of an emulsion layer between the aqueous and organic phases, trapping TDA and making phase separation difficult. | To break up emulsions, you can try adding a saturated salt solution (brine), gently centrifuging the mixture, or using phase separation paper.[8] | |
| Degradation of TDA in the final extract | Exposure to Light or High Temperatures: Like many natural products, TDA may be sensitive to light and heat, leading to degradation over time. | Store the final TDA extract in a dark, cool place, preferably at -20°C or below for long-term storage. Evaporate the solvent at a relatively low temperature (e.g., 35°C) under a stream of nitrogen.[5][9] |
| Residual Acid or Water: The presence of residual acid or water in the final extract can promote degradation. | Ensure the organic phase is dried (e.g., using anhydrous sodium sulfate) before solvent evaporation. |
Experimental Protocols
Protocol 1: Extraction of TDA from Liquid Culture
This protocol is based on methodologies described for TDA extraction from Phaeobacter cultures.[6][7]
Materials:
-
Phaeobacter culture supernatant
-
Ethyl acetate
-
Formic acid (or 2 M HCl)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
-
Centrifuge
-
pH meter or pH indicator strips
Procedure:
-
Culture Preparation: Grow the Phaeobacter strain in a suitable medium (e.g., Marine Broth) at 28°C with shaking for the desired period (e.g., 20 hours).[7]
-
Cell Removal: Centrifuge the bacterial culture at a high speed (e.g., 6,000 x g for 15 minutes at 4°C) to pellet the cells.[7]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant. For complete removal of cells, filtration through a 0.22-µm pore-size filter is recommended.[7]
-
Acidification: Adjust the pH of the supernatant to 3.0 using formic acid or 2 M HCl.[7] Monitor the pH carefully.
-
Liquid-Liquid Extraction:
-
Transfer the acidified supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate.
-
Gently invert the funnel multiple times to mix the phases, releasing pressure periodically. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the phases to separate. The upper organic phase will contain the TDA.
-
Drain the lower aqueous phase.
-
Repeat the extraction of the aqueous phase with fresh ethyl acetate at least once more to maximize yield.[7]
-
-
Drying the Organic Phase: Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate to remove residual water.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 35°C.[5][9]
-
Storage: Resuspend the dried extract in a suitable solvent (e.g., methanol or acetonitrile) for analysis and store at -20°C or below.
Protocol 2: Quantification of TDA using UHPLC
This protocol outlines a method for the analysis and quantification of TDA.[6]
Materials:
-
TDA extract
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
UHPLC system with a C18 column (e.g., Eclipse Plus C18, 2.1-mm i.d., 50 mm, 1.8-µm particle size)
-
Diode Array Detector (DAD) or Mass Spectrometer (MS)
Procedure:
-
Sample Preparation: Redissolve the dried TDA extract in a known volume of 85% acetonitrile.[6] Centrifuge the sample to remove any particulates before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 20 mM formic acid.
-
Mobile Phase B: Acetonitrile with 20 mM formic acid.
-
-
Chromatographic Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.7 ml/min
-
Gradient: Start with 10% acetonitrile and increase to 60% acetonitrile over 2 minutes.[6]
-
-
Detection: Monitor the elution of TDA using a DAD at a wavelength where TDA has maximum absorbance, or use a mass spectrometer for more selective and sensitive detection.
-
Quantification: Create a standard curve using a purified TDA standard of known concentrations to quantify the amount of TDA in the extracts.
Visualizations
Caption: Workflow for the extraction of this compound (TDA).
Caption: Potential pathways of TDA conversion and degradation.
References
- 1. This compound | C8H4O3S2 | CID 44632924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ebi.ac.uk [ebi.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05407A [pubs.rsc.org]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound Production in Phaeobacter gallaeciensis Is Regulated by N-Acyl Homoserine Lactone-Mediated Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Optimizing Culture Media for Enhanced TDA Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing culture media components to enhance T-cell Dependent Antibody (TDA) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common basal medium for T-cell and B-cell co-cultures?
A1: RPMI 1640 is the most widely used basal medium for culturing lymphocytes, including T-cells and B-cells, for TDA synthesis.[1] It provides the necessary inorganic salts, vitamins, amino acids, and a buffer system to support cell growth and function.[1][2][3]
Q2: What is the role of serum (e.g., FBS) in the culture medium, and are there alternatives?
A2: Serum, typically Fetal Bovine Serum (FBS), is a common supplement (usually at 10%) that supplies a complex mixture of growth factors, hormones, and proteins essential for robust cell proliferation.[1][2] However, its composition is undefined and can vary between batches, introducing experimental variability.[4] Alternatives include serum-free (SFM), xeno-free, or chemically-defined media, which offer greater consistency and are preferred for clinical applications like CAR-T cell manufacturing.[2][3][5][6]
Q3: Why are cytokines like IL-2 and IL-21 critical for TDA synthesis?
A3: Cytokines are essential signaling molecules that regulate immune cell activation, differentiation, and survival.
-
Interleukin-2 (IL-2): A potent stimulator of T-cells, IL-2 promotes their growth, differentiation, and survival following antigen presentation.[1][2][3] It is crucial for expanding the T-cell population needed to provide help to B-cells.
-
Interleukin-21 (IL-21): In combination with CD40L stimulation, IL-21 is a key factor for inducing B-cell differentiation into antibody-secreting plasma cells in T-cell-dependent responses.[7]
Q4: What is the function of co-stimulatory signals like anti-CD3/CD28 antibodies?
A4: T-cell activation requires two main signals. Anti-CD3 antibodies mimic the first signal by engaging the T-cell receptor (TCR), while anti-CD28 antibodies provide the crucial co-stimulatory second signal.[8][9][10] This dual stimulation is necessary to trigger full T-cell activation, proliferation, and cytokine production, which are prerequisites for providing help to B-cells.[8][10]
Q5: What is the role of other supplements like β-Mercaptoethanol?
A5: β-Mercaptoethanol (2-ME) is a reducing agent that helps maintain a favorable intracellular redox environment. It is particularly beneficial for promoting T-cell proliferation in vitro, especially under serum-free conditions.[2]
Troubleshooting Guide
Problem 1: Low or no T-cell proliferation after stimulation.
-
Q: My T-cells are not expanding after adding anti-CD3/CD28. What could be the cause?
-
A1: Suboptimal Antibody Concentration: The concentration of stimulating antibodies is critical. Ensure you have properly titrated the anti-CD3 and anti-CD28 antibodies to find the optimal concentration for your specific cells and culture conditions.[10]
-
A2: Inadequate Cell Density: T-cell activation is density-dependent. A cell density that is too low can lead to insufficient cell-to-cell contact and signaling. Conversely, excessively high density can lead to rapid nutrient depletion and accumulation of toxic byproducts. Studies suggest that maintaining a lower cell density early in the expansion phase can improve overall growth.[3]
-
A3: Insufficient Cytokine Support: T-cell proliferation is highly dependent on cytokines. Ensure that an adequate concentration of IL-2 (or a combination of IL-7 and IL-15) is present in the medium to support survival and expansion after activation.[1]
-
Problem 2: Poor B-cell differentiation and low antibody yield.
-
Q: T-cells are proliferating, but I'm not detecting significant antibody production. What should I check?
-
A1: Insufficient T-Cell Help (Cytokines): Effective B-cell differentiation requires specific cytokine signals from activated T-helper cells. Th2-type cytokines like IL-4 are traditionally known to help B-cells, while Th1 cytokines like IFN-γ are also important.[11] Ensure your T-cells are properly activated to produce the necessary cytokine milieu. The combination of CD40L and IL-21 is a potent in vitro stimulus for T-cell-dependent B-cell differentiation.[7]
-
A2: Inappropriate T-cell/B-cell Ratio: The ratio of T-cells to B-cells can significantly impact the efficiency of the interaction. An optimal ratio ensures sufficient "help" is available for each B-cell. This often requires empirical optimization, starting from a 1:1 ratio.
-
A3: B-cell Viability Issues: B-cells may be more sensitive to culture conditions than T-cells. Ensure the basal medium and supplements are supportive of B-cell survival.
-
Problem 3: High variability between experiments.
-
Q: I'm seeing inconsistent results from one experiment to the next. How can I improve reproducibility?
-
A1: Serum Batch Variation: If using FBS, batch-to-batch variability is a major source of inconsistency.[4] Test new batches of FBS before use in critical experiments or consider switching to a serum-free, defined medium to eliminate this variable.[4][5]
-
A3: Inconsistent Cell Handling: Lymphocytes can be sensitive to handling. Ensure consistent protocols for cell isolation, cryopreservation, thawing, and plating to minimize stress and maintain cell health.
-
Data Presentation: Key Media Components
Table 1: Common Cytokines for TDA Synthesis
| Cytokine | Primary Function(s) | Typical Concentration Range | Reference |
| IL-2 | T-cell proliferation, survival, and differentiation. | 10 - 600 IU/mL | [2][12] |
| IL-21 | Potent inducer of B-cell differentiation into plasma cells (with CD40L). | 50 ng/mL | [7] |
| IL-4 | Promotes Th2 differentiation; critical for B-cell class switching to IgE. Inhibits antibody production in some in vitro TD systems. | 25 ng/mL | [3][7] |
| IL-7 | Promotes T-cell survival and homeostasis. | 10 ng/mL | [8] |
| IL-15 | Promotes proliferation of memory T-cells. | 10 ng/mL | [8] |
| IFN-γ | Signature cytokine of Th1 cells; activates cytotoxic effectors. | N/A | [11] |
Table 2: Comparison of Serum-Containing vs. Serum-Free Media
| Feature | Serum-Containing Medium (e.g., RPMI + 10% FBS) | Serum-Free Medium (SFM) |
| Definition | Undefined, high batch-to-batch variability.[4] | Defined or partially defined, more consistent performance.[5] |
| Key Advantage | Robustly supports growth for many cell types.[2] | Reduces experimental variability; easier downstream purification.[5][6] |
| Key Disadvantage | Introduces unknown variables; potential for contamination; interferes with antigen-specific assays.[3][4] | May require optimization for specific cell types; cells can be more fragile.[3] |
| Common Supplements | Often requires only basal medium + serum. | May require the addition of specific growth factors, hormones (e.g., insulin), and transport proteins (e.g., transferrin).[13] |
Experimental Protocols
Protocol: In Vitro T-Cell Dependent Antibody Response (TDAR) Assay
This protocol provides a general framework. Concentrations and timing should be optimized for specific experimental goals.
1. Materials:
-
Basal Medium: RPMI 1640
-
Supplements: 10% Heat-inactivated FBS (or serum-free replacement), 2 mM L-glutamine, 100 U/mL Penicillin-Streptomycin, 50 µM β-Mercaptoethanol.
-
Cells: Isolated human Peripheral Blood Mononuclear Cells (PBMCs), or purified CD4+ T-cells and CD19+ B-cells.
-
Stimuli: Plate-bound anti-human CD3 antibody, soluble anti-human CD28 antibody, recombinant human IL-2, recombinant human IL-21, CD40L.
-
Assay Plates: 96-well U-bottom or flat-bottom tissue culture plates.
2. Methodology:
-
Day 0: Plate Coating & Cell Seeding
-
Prepare a coating solution of anti-CD3 antibody (e.g., 5-10 µg/mL in sterile PBS).[10]
-
Add 50-100 µL of the solution to each well of a 96-well plate.
-
Incubate at 37°C for 2 hours or 4°C overnight.[10]
-
Just before adding cells, wash the wells twice with sterile PBS to remove unbound antibody.[10]
-
Prepare a single-cell suspension of PBMCs (or a mix of purified T-cells and B-cells, e.g., at a 1:1 ratio) in complete culture medium at a density of 1-2 x 10^6 cells/mL.
-
Add 200 µL of the cell suspension to each well.
-
Add soluble anti-CD28 antibody (e.g., 2 µg/mL), IL-21 (e.g., 50 ng/mL), and other relevant stimuli (e.g., an antigen like Keyhole limpet hemocyanin (KLH)).[10][14]
-
-
Day 3-5: Cell Culture Maintenance
-
Observe cells under a microscope for clustering, which indicates activation.
-
If necessary (e.g., for longer cultures), perform a half-media change by carefully removing 100 µL of supernatant and replacing it with 100 µL of fresh medium containing cytokines. Add IL-2 (e.g., 20 IU/mL) at this stage to promote T-cell expansion.
-
-
Day 7-9: Supernatant Collection and Analysis
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatant for antibody analysis.
-
Measure the concentration of specific antibodies (e.g., anti-KLH IgM/IgG) or total immunoglobulins using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Mandatory Visualizations
Caption: T-Cell activation requires three signals for a full response.
Caption: A typical workflow for an in vitro TDA synthesis experiment.
References
- 1. akadeum.com [akadeum.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. biocompare.com [biocompare.com]
- 4. Serum-free complete medium, an alternative medium to mimic androgen deprivation in human prostate cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Serum-Free Media (SFM) | Thermo Fisher Scientific - IN [thermofisher.com]
- 7. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]
- 8. Frontiers | One-Time Optimization of Advanced T Cell Culture Media Using a Machine Learning Pipeline [frontiersin.org]
- 9. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Overview of T Cell Subsets | Immunopaedia [immunopaedia.org.za]
- 12. Optimization of Culture Media for Ex vivo T-Cell Expansion for Adoptive T-Cell Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Key Factors in Serum Free Medium for Production of Human Recombinant GM-CSF Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro approaches to investigate the effect of chemicals on antibody production: the case study of PFASs - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of TDA peaks in liquid chromatography
Technical Support Center: Liquid Chromatography
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution in liquid chromatography (LC).
Frequently Asked Questions (FAQs)
Q1: What is chromatographic resolution and why is it critical?
Chromatographic resolution (Rs) is a measure of the separation between two adjacent peaks in a chromatogram. A resolution value of Rs ≥ 1.5 indicates baseline separation, meaning the detector signal returns to the baseline between the two peaks. Achieving good resolution is critical for:
-
Accurate Quantification: Poorly resolved peaks can lead to inaccurate area integration, affecting the quantitative results of the analysis.[1][2]
-
Correct Peak Identification: Overlapping peaks can make it difficult to correctly identify and assign individual components in a mixture.
-
Method Robustness: A method with good resolution is more robust and less likely to fail if small variations in experimental conditions occur.[3]
Resolution is governed by three key factors, as described by the resolution equation: the column's efficiency (N), the selectivity of the separation (α), and the retention factor (k) of the analytes.[4]
Caption: Key factors influencing chromatographic peak resolution.
Q2: My peaks are poorly resolved. Where do I start troubleshooting?
Poor resolution typically manifests as one of three common peak shape problems: peak broadening , peak tailing , or peak fronting . The first step is to visually inspect the chromatogram to identify the specific issue, as each problem has a distinct set of causes and solutions. A systematic approach is crucial; change only one parameter at a time to isolate the variable causing the issue.[5]
The following workflow provides a logical path for diagnosing and resolving poor peak resolution.
Caption: A troubleshooting workflow for common peak resolution issues.
Q3: What causes symmetrical, broad peaks and how can they be sharpened?
Peak broadening, where peaks are wide but symmetrical, often indicates a loss of column efficiency. This can be caused by issues both inside and outside the column.
Common Causes & Solutions:
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause significant peak broadening.[6][7][8]
-
Strong Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, the sample band will spread on the column before the separation begins.[8][10]
-
Column Overload (Volume): Injecting too large a volume of sample can lead to broad peaks.[3][11]
-
Solution: Reduce the injection volume. As a general rule, the injection volume should be less than 15% of the peak volume of the first peak of interest.
-
-
Slow Detector Data Rate: The detector must acquire enough data points across a peak to define its shape accurately. A slow data rate can make peaks appear broader than they are.[7]
-
Solution: Ensure the data collection rate is fast enough to capture 15-20 data points across the narrowest peak in the chromatogram.[7]
-
Q4: My peaks are tailing. What are the causes and solutions?
Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1] It is one of the most common peak shape problems and can severely impact resolution and integration.[2]
Common Causes & Solutions:
-
Secondary Site Interactions: This is a primary cause, especially for basic compounds. Residual, ionized silanol groups (-Si-OH) on the silica stationary phase can interact strongly with basic analytes, causing tailing.[9]
-
Column Contamination or Degradation: Contaminants from the sample can bind irreversibly to the column inlet, creating active sites that cause tailing. Over time, the stationary phase can degrade, exposing more silanols.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. If the column is degraded, it must be replaced.
-
-
Dead Volume: A poorly made fitting can create a void or "dead volume" where the mobile phase can mix, causing peaks to tail.[10]
-
Solution: Carefully check all fittings, especially between the injector and the column, and between the column and the detector. Re-make any suspicious connections.
-
Q5: What causes peak fronting and how can it be resolved?
Peak fronting, the inverse of tailing, occurs when a peak's first half is broader than its second half.[1] This is less common than tailing but can also compromise results.
Common Causes & Solutions:
-
Column Overload (Concentration): This is the most frequent cause of fronting.[13] When the concentration of the analyte in the sample is too high, it saturates the stationary phase at the injection point, causing excess molecules to travel ahead of the main band.[1][3]
-
Poor Sample Solubility: If the analyte is not fully soluble in the sample solvent, it can precipitate at the head of the column and then slowly redissolve as the mobile phase passes, leading to fronting.[1]
-
Solution: Change the sample solvent to one in which the analyte is more soluble, ideally the mobile phase itself.
-
Data & Parameters
Table 1: Quick Troubleshooting Guide for Peak Shape Issues
| Peak Problem | Appearance | Common Causes | Primary Solutions |
| Peak Broadening | Symmetrical, wide peaks | • Extra-column volume• Strong injection solvent• High flow rate• Slow detector settings | • Reduce tubing length/ID• Dissolve sample in mobile phase• Optimize flow rate• Increase data rate |
| Peak Tailing | Asymmetrical, drawn-out end | • Secondary silanol interactions• Column contamination/void• Dead volume in fittings• Mobile phase pH near analyte pKa | • Adjust mobile phase pH• Use an end-capped column• Flush or replace column• Check and remake fittings |
| Peak Fronting | Asymmetrical, steep end | • Concentration overload• Poor sample solubility• Column collapse | • Dilute the sample• Change sample solvent• Use column within pH/temp limits |
Experimental Protocols
Protocol: Systematic Method Development for Improved Resolution
When simple troubleshooting does not resolve co-eluting peaks, a more systematic approach to method development is required. The goal is to manipulate the selectivity (α) of the separation, which has the greatest impact on resolution.[12]
1. Initial Scouting Gradient:
-
Run a broad, linear gradient (e.g., 5% to 95% organic solvent over 20-30 minutes) to elute all components of the sample.[12] This provides a starting point and shows the complexity of the sample.
2. Optimize Mobile Phase Composition:
-
Adjust Organic Solvent Ratio: Based on the scouting gradient, create a shallower gradient or switch to an isocratic method focused on the elution window of the critical peak pair. For isocratic separations, reducing the percentage of the organic solvent will increase retention and may improve resolution.[4]
-
Change Organic Solvent Type: If resolution is still poor, changing the organic solvent can dramatically alter selectivity. If using acetonitrile, try methanol, or vice-versa.[4][14] These solvents interact differently with analytes and the stationary phase.
3. Adjust Mobile Phase pH (for Ionizable Analytes):
-
For samples containing acids or bases, pH is a powerful tool.[15]
-
Analyze the pKa of your target analytes. Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure the compounds are in a single, non-ionized (for reversed-phase) or fully ionized form.[12] This improves peak shape and provides stable retention.
4. Modify Column Temperature:
-
Increasing column temperature generally decreases mobile phase viscosity, which can lead to sharper peaks and shorter run times.[16][17] It can also change selectivity.
-
Systematically vary the temperature (e.g., in 5 °C increments from 30 °C to 50 °C) to find the optimum for your separation. Be aware of the thermal stability of your analytes and column.[17]
5. Select a Different Stationary Phase:
-
If the above steps fail, the column chemistry is likely not suitable for the separation.
-
Changing the stationary phase provides the most significant change in selectivity.[16] If using a C18 column, consider a Phenyl, Cyano, or a polar-embedded phase column to introduce different separation mechanisms (e.g., pi-pi interactions).[4][15]
Table 2: Impact of Parameter Adjustments on Separation
| Parameter to Adjust | Primary Effect | When to Use This Adjustment |
| % Organic Solvent | Retention Factor (k) | To increase or decrease the retention time of all peaks. |
| Organic Solvent Type | Selectivity (α) | To change the relative spacing and elution order of peaks. |
| Mobile Phase pH | Selectivity (α), Peak Shape | For separating ionizable compounds (acids/bases). |
| Temperature | Efficiency (N), Selectivity (α) | To improve peak sharpness and potentially alter peak spacing. |
| Column Stationary Phase | Selectivity (α) | When other adjustments fail to provide adequate resolution. |
| Flow Rate | Efficiency (N), Analysis Time | To balance separation efficiency with run time. Lower flow rates often improve resolution.[17] |
| Column Length/Particle Size | Efficiency (N) | To increase the number of theoretical plates for complex separations. Longer columns or smaller particles increase efficiency.[4][16] |
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. halocolumns.com [halocolumns.com]
- 9. chromtech.com [chromtech.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. youtube.com [youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. asdlib.org [asdlib.org]
- 14. waters.com [waters.com]
- 15. molnar-institute.com [molnar-institute.com]
- 16. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 17. youtube.com [youtube.com]
Technical Support Center: Maintaining TDA-Producing Plasmids in Bacterial Hosts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of maintaining plasmids for Thioridazine (TDA) or other complex secondary metabolite production in bacteria.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for losing our TDA-producing plasmid during fermentation?
There are several key factors that contribute to plasmid instability when producing complex molecules like TDA:
-
Metabolic Burden: The expression of multiple genes from the TDA synthesis pathway consumes significant cellular resources (ATP, amino acids, nucleic acids). This metabolic load slows the growth of plasmid-bearing cells, allowing plasmid-free cells to dominate the culture over time.
-
Product/Intermediate Toxicity: TDA or its metabolic intermediates can be toxic to the bacterial host. This toxicity can inhibit growth or essential cellular processes, creating strong selective pressure for cells to lose the plasmid and thus the toxic production pathway.
-
Plasmid Instability: High-copy number plasmids, large plasmid size, and the presence of repetitive DNA sequences can lead to structural and segregational instability. Structural instability involves deletions or rearrangements within the plasmid, while segregational instability is the failure to distribute plasmids to both daughter cells during cell division.
-
Inadequate Selection Pressure: If the antibiotic used for selection degrades or is not present at an effective concentration, plasmid-free cells can proliferate without consequence.
Q2: How does the production of a secondary metabolite like TDA specifically impact plasmid stability compared to producing a simple recombinant protein?
Producing a secondary metabolite such as TDA often imposes a greater and more complex metabolic burden than producing a single recombinant protein. This is because it typically involves the expression of an entire multi-enzyme pathway. Each enzyme in the pathway adds to the metabolic load. Furthermore, the intermediates of the pathway, as well as the final product, can have off-target effects or be toxic to the host cell, a problem less common with the expression of a single, non-toxic protein.
Q3: Can changing the bacterial host strain improve the stability of my TDA-producing plasmid?
Yes, the choice of host strain is critical. Strains engineered to better handle metabolic stress or reduce plasmid recombination can significantly improve stability. For example, using a strain with a lower recombination rate (e.g., RecA-deficient strains) can prevent the deletion of genes from your plasmid. Additionally, strains that have been metabolically engineered to increase the supply of precursors for the TDA pathway may reduce the metabolic burden and improve plasmid maintenance.
Q4: What is the optimal copy number for a TDA-production plasmid?
There is a trade-off between plasmid copy number and stability. While a high copy number can lead to higher yields of TDA, it also imposes a greater metabolic burden, which can lead to faster plasmid loss.[1] A lower copy number plasmid is often more stable but may result in lower productivity. The optimal copy number will depend on the specific TDA pathway and the host strain and should be determined empirically. It is often a balance between maximizing product formation and maintaining a stable production culture.
Troubleshooting Guides
Problem 1: Rapid Loss of Plasmid During Scale-Up
Symptoms:
-
Good TDA production in small-scale cultures (flasks), but little to no production in the fermenter.
-
Plating samples from the fermenter on selective and non-selective media shows a significant drop in the percentage of antibiotic-resistant colonies over time.
| Potential Cause | Troubleshooting Steps |
| Metabolic Burden | 1. Optimize Induction: If using an inducible promoter, lower the inducer concentration or delay induction to a later growth phase. 2. Reduce Growth Temperature: Lowering the temperature after induction (e.g., from 37°C to 30°C) can slow down both cell growth and metabolic activity, reducing the burden. 3. Use a Weaker Promoter: If the expression of the TDA pathway is too strong, consider using a weaker constitutive or inducible promoter. |
| Product/Intermediate Toxicity | 1. Fed-batch Fermentation: Implement a fed-batch strategy to control the growth rate and limit the accumulation of toxic compounds. 2. In situ Product Removal: Explore methods to remove TDA from the culture medium as it is produced, such as using resins or solvent extraction. 3. Host Engineering: Engineer the host to be more tolerant to TDA or its intermediates, for example by overexpressing efflux pumps. |
| Inadequate Selection Pressure | 1. Use a Stable Antibiotic: Switch to a more stable antibiotic that does not degrade as quickly during long fermentation runs. 2. Antibiotic Feeding: Implement a strategy to periodically add more antibiotic to the fermenter to maintain the selective pressure. |
Problem 2: No or Low TDA Production Despite Plasmid Presence
Symptoms:
-
Plating on selective media indicates that the majority of cells still contain the plasmid.
-
Analysis (e.g., HPLC) shows little to no TDA in the culture.
| Potential Cause | Troubleshooting Steps |
| Plasmid Rearrangement | 1. Restriction Digest Analysis: Isolate the plasmid from the production culture and perform a restriction digest to check for any deletions or rearrangements. Compare the banding pattern to the original plasmid. 2. Sequence the Plasmid: If rearrangements are suspected, sequence the entire plasmid to confirm the integrity of the TDA pathway genes and their regulatory elements. 3. Use a Recombination-Deficient Host: If plasmid recombination is a recurring issue, switch to a host strain with reduced recombination activity (e.g., recA-). |
| Sub-optimal Culture Conditions | 1. Media Optimization: The production of secondary metabolites can be sensitive to the media composition. Systematically vary the carbon source, nitrogen source, and other key media components. 2. pH and Dissolved Oxygen Control: Ensure that the pH and dissolved oxygen levels in the fermenter are being maintained at the optimal setpoints for TDA production. |
| Enzyme Inhibition | 1. Intermediate Accumulation: Accumulation of an early pathway intermediate could be inhibiting a downstream enzyme. Analyze the culture for the buildup of intermediates. 2. Feedback Inhibition: The final product, TDA, may be inhibiting one of the first enzymes in its own synthesis pathway. |
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing plasmid stability.
Table 1: Effect of Temperature on Plasmid Loss Rate
| Plasmid | Host Strain | Temperature (°C) | Plasmid Loss Rate (% per generation) |
| pBR322 derivative | E. coli DH5α | 37 | 5.2 |
| pBR322 derivative | E. coli DH5α | 30 | 2.1 |
| High-copy ColE1 | E. coli JM109 | 37 | 8.9 |
| High-copy ColE1 | E. coli JM109 | 25 | 3.5 |
Table 2: Impact of Antibiotic Selection on Plasmid Maintenance
| Plasmid | Selection Marker | Culture Conditions | Plasmid-Containing Cells after 50 Generations (%) |
| pUC19 | Ampicillin | No ampicillin | < 10 |
| pUC19 | Ampicillin | 100 µg/mL ampicillin | > 95 |
| pACYC184 | Chloramphenicol | No chloramphenicol | ~ 20 |
| pACYC184 | Chloramphenicol | 25 µg/mL chloramphenicol | > 98 |
Experimental Protocols
Protocol 1: Quantifying Plasmid Loss Rate by Serial Passaging
This protocol allows for the determination of the rate of plasmid loss from a bacterial population in the absence of selective pressure.
Materials:
-
Overnight culture of bacteria containing the TDA-producing plasmid grown in selective medium.
-
Non-selective liquid medium (e.g., LB broth).
-
Selective agar plates (containing the appropriate antibiotic).
-
Non-selective agar plates.
-
Sterile dilution tubes and pipettes.
-
Incubator.
Methodology:
-
Initial Culture: Inoculate a flask of selective liquid medium with a single colony of the plasmid-bearing strain and grow overnight at the desired temperature with shaking.
-
Passage 1 (Time 0):
-
Measure the optical density (OD600) of the overnight culture.
-
Plate a series of dilutions of the culture onto both selective and non-selective agar plates to determine the initial percentage of plasmid-containing cells. The percentage should be close to 100%.
-
Inoculate a fresh flask of non-selective medium with the overnight culture to a starting OD600 of ~0.05.
-
-
Incubation: Incubate the non-selective culture under the desired experimental conditions (e.g., temperature, shaking).
-
Subsequent Passages:
-
After a set number of generations (typically 10-20, which can be estimated from the change in OD600), dilute the culture into a fresh flask of non-selective medium to an OD600 of ~0.05.
-
Before each new passage, take a sample from the culture and plate appropriate dilutions on both selective and non-selective agar plates.
-
-
Data Collection: Repeat the passaging and plating for a desired number of generations (e.g., 100).
-
Calculation of Plasmid Loss Rate:
-
For each time point, count the number of colonies on the selective and non-selective plates.
-
Calculate the percentage of plasmid-containing cells: (CFU on selective plate / CFU on non-selective plate) * 100.
-
Plot the natural log of the fraction of plasmid-containing cells against the number of generations.
-
The plasmid loss rate per generation is the absolute value of the slope of the linear portion of this graph.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Plasmid Instability
References
Influence of iron and other metals on TDA production
<Technical Support Center: Influence of Iron and Other Metals on TDA Production
Disclaimer: The following information is based on the hypothetical protein "TDA" (Transcriptionally-regulated, Divalent metal-Affected protein). The principles and protocols described are derived from general knowledge of metal-regulated gene expression and are intended to serve as a guide for researchers.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent TDA expression levels in our cell cultures after iron supplementation. What could be the cause?
A1: Inconsistent TDA expression following iron supplementation can stem from several factors:
-
Iron Bioavailability: The form of iron used (e.g., ferric citrate, ferrous sulfate) and the composition of your culture medium can affect its solubility and uptake by cells.[1][2]
-
Cellular Iron Homeostasis: Cells have tightly regulated mechanisms to control intracellular iron levels.[3] Variations in cell density, passage number, and metabolic state can alter how cells respond to an external iron load.
-
Reagent Stability: Iron solutions can degrade over time, especially if not stored properly. Prepare fresh iron stocks for each experiment.
-
Inconsistent Treatment Conditions: Ensure precise and consistent timing of iron supplementation and cell harvesting across all experimental replicates.
Q2: High concentrations of iron and other metals (e.g., zinc, copper) are causing cytotoxicity in our experiments. How can we mitigate this?
A2: Metal-induced cytotoxicity is a common issue. Consider the following strategies:
-
Dose-Response and Time-Course Experiments: Perform preliminary experiments to determine the optimal, non-toxic concentration range and exposure time for each metal.
-
Chelation: Use a mild chelator in your media to buffer the free metal ion concentration, reducing acute toxicity while still allowing for cellular uptake.
-
Choice of Metal Salt: Different salts of the same metal can have varying toxicities. For example, less soluble salts may provide a more gradual and less toxic exposure.
-
Monitor Cell Viability: Routinely perform cell viability assays (e.g., Trypan Blue exclusion, MTT assay) to ensure that observed changes in TDA production are not simply a result of cell death.
Q3: We are not seeing the expected induction of TDA expression with iron. What are the potential reasons?
A3: A lack of response to iron could be due to:
-
Cell Type Specificity: The signaling pathways that regulate TDA expression in response to iron may not be active in your chosen cell line.
-
Iron Sequestration: Components in the serum or media could be chelating the added iron, preventing it from entering the cells. Consider using serum-free or low-serum media for the duration of the metal treatment.
-
Incorrect Timepoint: The peak of TDA expression might occur at a timepoint you are not examining. A time-course experiment is crucial to identify the optimal window of induction.
-
Basal Iron Levels: Your cells may already have high intracellular iron stores, masking the effect of external supplementation. Consider using an iron chelator (e.g., deferoxamine) to deplete basal iron before adding it back.
Troubleshooting Guides
Problem 1: High Variability in TDA Quantification (qPCR and Western Blot)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells/flasks. Use a cell counter for accuracy. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Uneven Metal Distribution | Gently swirl the culture vessel immediately after adding metal solutions to ensure even distribution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.[4] |
| Sample Degradation | Process samples for RNA and protein extraction immediately after harvesting, or snap-freeze and store them at -80°C. |
Problem 2: Unexpected Downregulation or No Change in TDA Expression with Other Metals (e.g., Zinc, Copper)
| Possible Cause | Troubleshooting Steps |
| Antagonistic Effects | Some metals can compete with iron for uptake or for binding to regulatory proteins.[3] Research the known interactions between the metals you are studying. |
| Different Regulatory Pathways | TDA expression may be specifically regulated by iron-responsive pathways and not by pathways sensitive to other metals.[5][6] |
| Off-Target Effects | The metal may be inducing a general stress response that overrides the specific induction of TDA.[7] |
| Metal-Protein Interactions | The added metal could be directly interacting with and inhibiting proteins involved in TDA transcription or translation.[8][9] |
Data Presentation
Table 1: Hypothetical Dose-Response of Metals on TDA mRNA Expression
| Metal | Concentration (µM) | TDA mRNA Fold Change (± SD) | Cell Viability (%) |
| Control | 0 | 1.0 ± 0.1 | 100 |
| Iron (FeCl₃) | 10 | 1.8 ± 0.2 | 98 |
| 50 | 4.2 ± 0.5 | 95 | |
| 100 | 2.5 ± 0.4 | 70 | |
| Zinc (ZnCl₂) | 10 | 1.2 ± 0.1 | 97 |
| 50 | 0.8 ± 0.2 | 85 | |
| 100 | 0.5 ± 0.1 | 60 | |
| Copper (CuSO₄) | 10 | 1.1 ± 0.1 | 96 |
| 50 | 0.6 ± 0.1 | 75 | |
| 100 | 0.3 ± 0.05 | 45 |
Experimental Protocols
Protocol 1: Analysis of TDA mRNA Expression by RT-qPCR
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HepG2) in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare fresh stock solutions of metal salts (e.g., FeCl₃, ZnCl₂, CuSO₄) in sterile, deionized water.
-
Treat cells with the desired concentrations of metals for the predetermined optimal time (e.g., 6, 12, or 24 hours). Include an untreated control.
-
-
RNA Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for TDA and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green master mix.
-
Perform qPCR using a standard cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the fold change in TDA expression relative to the control.
-
Protocol 2: Analysis of TDA Protein Expression by Western Blot
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, but use larger culture vessels (e.g., 10 cm dishes) to obtain sufficient protein.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for TDA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
-
Visualizations
Caption: Hypothetical signaling pathway for metal-regulated TDA production.
Caption: Experimental workflow for analyzing the effect of metals on TDA production.
Caption: Troubleshooting decision tree for TDA expression experiments.
References
- 1. hematology.org [hematology.org]
- 2. Iron - Health Professional Fact Sheet [ods.od.nih.gov]
- 3. Metal-Responsive Transcription Factors That Regulate Iron, Zinc, and Copper Homeostasis in Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor Cell Growth Troubleshooting [sigmaaldrich.com]
- 5. The Role of Metals in Gene Expression - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Metal elements and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Interaction of metals with prion protein: possible role of divalent cations in the pathogenesis of prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metals in protein-protein interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: TDA-Tolerant Phenotype Instability in Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability in the tropodithietic acid (TDA)-tolerant phenotype in bacteria.
Frequently Asked Questions (FAQs)
Q1: What is the TDA-tolerant phenotype and why is it unstable?
The TDA-tolerant phenotype describes the transient ability of a subpopulation of bacteria to survive exposure to this compound (TDA), a potent antimicrobial compound. Unlike antibiotic resistance, which arises from stable genetic mutations, TDA tolerance is a temporary and non-heritable trait.[1][2] This instability means that the tolerant phenotype can be rapidly lost when the bacteria are grown in an environment without TDA.[1][2] This phenomenon is analogous to bacterial persistence, where a fraction of a clonal population enters a dormant or slow-growing state, rendering them less susceptible to antibiotics that target active cellular processes.[1][3][4]
Q2: What are the potential molecular mechanisms behind the instability of TDA tolerance?
The instability of the TDA-tolerant phenotype is likely governed by phenotypic switching rather than genetic mutations. A key mechanism implicated in this process is the activity of toxin-antitoxin (TA) modules.[5][6] Under normal growth conditions, the antitoxin neutralizes the toxin. However, under stress conditions (such as antibiotic exposure), the antitoxin is degraded, allowing the toxin to act on essential cellular processes like DNA replication or translation, leading to a dormant, drug-tolerant state.[5][6] When the stress is removed, the bacteria can resume growth and revert to a TDA-sensitive state.
Q3: How can I quantify the instability of the TDA-tolerant phenotype in my bacterial cultures?
The instability of the TDA-tolerant phenotype can be quantified by measuring the rate of its loss in the absence of TDA. A common method is to perform serial passage experiments. A population of TDA-tolerant cells is cultured in a medium without TDA, and the percentage of tolerant cells is measured at regular intervals (e.g., every 12 or 24 hours) using a time-kill assay or by plating on selective and non-selective media. The "Minimum Duration for Killing 99% of the population" (MDK99) can also be used as a metric to quantify the level of tolerance.[7][8][9][10]
Q4: Are there any known conditions that can promote the stability of the TDA-tolerant phenotype?
While the TDA-tolerant phenotype is inherently unstable, certain environmental conditions can favor its maintenance. For instance, growing bacteria in colony-biofilms has been shown to increase the formation of persister cells and promote a "memory effect" where the tolerant phenotype is retained for a longer period even after removal from the biofilm environment.[3][7] Continuous or intermittent exposure to sub-lethal concentrations of TDA may also select for a higher proportion of tolerant cells, although the phenotype is likely to remain unstable upon removal of the selective pressure.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Complete loss of TDA tolerance after a single subculture. | The TDA-tolerant phenotype is inherently unstable and can be lost rapidly in the absence of selective pressure.[1][2] | - Re-isolate TDA-tolerant cells from a fresh culture exposed to TDA.- Minimize the number of passages in TDA-free medium.- Consider using a continuous culture system with a low concentration of TDA to maintain selective pressure. |
| High variability in the percentage of TDA-tolerant cells between experiments. | - Inconsistent growth phase of the starting culture (stationary phase cultures tend to have a higher proportion of persisters).[4]- Minor variations in experimental conditions (e.g., media composition, incubation temperature). | - Standardize the growth phase of the bacterial culture used for experiments (e.g., always use mid-log or stationary phase).- Maintain consistent culture conditions across all experiments.- Increase the number of biological replicates to account for inherent stochasticity. |
| Failure to isolate TDA-tolerant mutants with a stable phenotype. | TDA tolerance is primarily a transient phenotypic state, not a result of stable genetic mutations. Attempts to select for resistant mutants have been largely unsuccessful.[1][2] | - Shift the experimental focus from selecting for stable mutants to characterizing the dynamics of the transient tolerant phenotype.- Investigate the environmental and genetic factors that influence the frequency of switching to the tolerant state. |
| Low reproducibility of time-kill assay results. | - Inaccurate initial cell density.- Incomplete neutralization of the antibiotic before plating.- Clumping of bacterial cells. | - Accurately determine the initial colony-forming units (CFU/mL) of your culture.- Ensure complete removal or neutralization of TDA before plating by washing the cells or using a validated neutralizer.- Vortex or gently sonicate the culture to break up cell clumps before dilution and plating. |
Experimental Protocols
Protocol 1: Assessment of TDA-Tolerant Phenotype Stability via Serial Passage
Objective: To quantify the rate of loss of the TDA-tolerant phenotype in the absence of selective pressure.
Methodology:
-
Preparation of TDA-Tolerant Culture:
-
Inoculate a bacterial strain of interest into a suitable broth medium.
-
Grow the culture to the late logarithmic or early stationary phase.
-
Expose the culture to a lethal concentration of TDA for a defined period (e.g., 24 hours) to select for tolerant cells.
-
Wash the surviving cells twice with sterile phosphate-buffered saline (PBS) to remove residual TDA.
-
-
Serial Passage:
-
Resuspend the washed TDA-tolerant cells in a fresh TDA-free broth medium to an initial OD600 of 0.05. This is Generation 0.
-
Incubate the culture under optimal growth conditions.
-
At set time intervals (e.g., every 12 or 24 hours), dilute the culture into a fresh TDA-free medium to an OD600 of 0.05 to start the next generation.
-
At each passage, take a sample for analysis.
-
-
Quantification of TDA Tolerance:
-
For each generation, perform a time-kill assay.
-
Dilute the culture sample and plate on both TDA-containing and TDA-free agar plates.
-
Incubate the plates and count the colony-forming units (CFU).
-
The percentage of TDA-tolerant cells is calculated as: (CFU on TDA-containing plate / CFU on TDA-free plate) x 100.
-
-
Data Analysis:
-
Plot the percentage of TDA-tolerant cells against the number of generations.
-
Calculate the rate of phenotype loss from the slope of the curve.
-
Protocol 2: Time-Kill Assay to Determine Minimum Duration for Killing (MDK)
Objective: To quantify the level of TDA tolerance by determining the minimum time required to kill a certain percentage of the bacterial population.
Methodology:
-
Culture Preparation:
-
Grow the bacterial culture to a specific growth phase (e.g., mid-log or stationary).
-
Adjust the culture density to a standardized CFU/mL.
-
-
Antibiotic Exposure:
-
Add TDA to the culture at a concentration that is a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 10x MIC).
-
Incubate the culture under appropriate conditions.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from the culture.
-
Perform serial dilutions of each aliquot in sterile PBS.
-
Plate the dilutions on TDA-free agar plates.
-
-
Data Analysis:
Data Presentation
Table 1: Hypothetical Stability of TDA-Tolerant Phenotype Over Serial Passages in TDA-Free Medium
| Generation | % TDA-Tolerant Cells (Mean ± SD) |
| 0 | 95.2 ± 3.1 |
| 1 | 45.7 ± 5.8 |
| 2 | 10.3 ± 2.5 |
| 3 | 1.8 ± 0.9 |
| 4 | <0.1 |
Table 2: Hypothetical MDK99 Values for TDA-Sensitive and TDA-Tolerant Bacterial Populations
| Bacterial Population | MDK99 (hours) at 10x MIC of TDA (Mean ± SD) |
| TDA-Sensitive (Wild-Type) | 4.2 ± 0.5 |
| TDA-Tolerant (Isolated) | 18.5 ± 2.1 |
Visualizations
Caption: Toxin-Antitoxin (TA) mediated phenotypic switching to a TDA-tolerant state.
Caption: Experimental workflow for assessing the stability of the TDA-tolerant phenotype.
References
- 1. Frontiers | Are Bacterial Persisters Dormant Cells Only? [frontiersin.org]
- 2. journals.asm.org [journals.asm.org]
- 3. How persister bacteria evade antibiotics, prolong infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotic Tolerance: How Scientists Measure the Slow Death of Bacteria | by Oluwatobi Adewale | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. Emerging Roles of Toxin-Antitoxin Modules in Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Experimental Framework for Quantifying Bacterial Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple method measures how long bacteria can wait out antibiotics | EurekAlert! [eurekalert.org]
- 9. afhu.org [afhu.org]
- 10. contagionlive.com [contagionlive.com]
Validation & Comparative
Unraveling the Mechanism of Tropodithietic Acid: A Comparative Guide to its Impact on Bacterial Proton Motive Force
For Immediate Release
A deep dive into the mode of action of tropodithietic acid (TDA) reveals its potent ability to disrupt the essential proton motive force (PMF) in bacteria. This guide provides a comparative analysis of TDA's effects against other well-known PMF inhibitors, supported by experimental data, offering valuable insights for researchers, scientists, and drug development professionals.
This compound, a natural antimicrobial compound produced by marine bacteria, exhibits a distinct mechanism of action by targeting the bacterial proton motive force. The PMF is a crucial electrochemical gradient across the bacterial cell membrane, composed of two key components: the membrane potential (ΔΨ) and the transmembrane proton gradient (ΔpH). This gradient powers essential cellular processes, including ATP synthesis, nutrient uptake, and flagellar motility. By disrupting the PMF, TDA effectively cripples bacterial cells, leading to growth inhibition and cell death.
This guide will compare the effects of TDA with two well-characterized PMF inhibitors: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a protonophore that dissipates both ΔΨ and ΔpH, and Nigericin, an ionophore that primarily collapses the ΔpH component.
Comparative Analysis of PMF Inhibitors
The following table summarizes the quantitative effects of TDA, CCCP, and Nigericin on the components of the proton motive force in Escherichia coli. This data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions can influence the exact values.
| Compound | Target Component(s) | Effect on Membrane Potential (ΔΨ) | Effect on Proton Gradient (ΔpH) | Mechanism of Action |
| This compound (TDA) | Primarily ΔpH | Minimal to no significant change | Dissipation | Electroneutral H+/cation exchange[1] |
| CCCP | ΔΨ and ΔpH | Dissipation | Dissipation | Electrogenic protonophore[2][3] |
| Nigericin | Primarily ΔpH | Minimal to no significant change | Dissipation | Electroneutral K+/H+ exchange[4] |
Visualizing the Mode of Action
The distinct mechanisms by which these compounds disrupt the proton motive force are illustrated in the following diagrams.
References
- 1. Mode of action and resistance studies unveil new roles for this compound as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of carbonylcyanide-m-chlorophenylhydrazone (CCCP) and acetate on Escherichia coli O157:H7 and K-12: uncoupling versus anion accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCCP Facilitates Aminoglycoside to Kill Late Stationary-Phase Escherichia coli by Elevating Hydroxyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of valinomycin, nigericin and trichlorocarbanilide in control of the protonmotive force in Escherichia coli cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tropodithietic Acid and Other Marine Natural Product Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents from diverse natural sources. The marine environment, with its vast biodiversity, has emerged as a promising frontier for the discovery of unique and potent antibiotics. Among these, Tropodithietic Acid (TDA), a sulfur-containing compound produced by marine bacteria of the Roseobacter clade, has garnered significant attention for its broad-spectrum activity. This guide provides an objective comparison of TDA with other notable marine natural product antibiotics, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
Antimicrobial Performance: A Quantitative Comparison
The efficacy of an antibiotic is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound and other selected marine natural product antibiotics against key pathogenic bacteria. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound (TDA)
| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Staphylococcus aureus | NCTC 8532 (MSSA) | - | 39 | [1] |
| Staphylococcus aureus | 8325 | - | 39 | [1] |
| Vibrio anguillarum | 90-11-287 | - | 19 | [1] |
| Salmonella Typhimurium | SL1344 | 3 - 25 | - | [2] |
| Escherichia coli | NCTC 10535 | 3 - 25 | - | [2] |
| Pseudomonas aeruginosa | NCTC 10662 | 3 - 25 | - | [2] |
MSSA: Methicillin-sensitive Staphylococcus aureus
Table 2: Minimum Inhibitory Concentration (MIC) of Other Marine Natural Product Antibiotics
| Antibiotic Class | Compound Name | Producing Organism | Target Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Polyketide | Thiomarinols | Alteromonas rava | Staphylococcus aureus (MRSA) | - | ≤ 0.01 | - | [3] |
| Polyketide | Glycosylated macrolactins A1 & B1 | Streptomyces sp. KJ371985 | Staphylococcus aureus | - | - | 0.03–0.22 | [3] |
| Polyketide | Asperochrin A | Aspergillus ochraceus MA-15 | Vibrio anguillarum | - | 16 | - | [4] |
| Antimicrobial Peptide | Surfactin (N3) | Bacillus amyloliquefaciens M1 | Vibrio anguillarum | - | 1.5 | - | [4] |
| Alkaloid | Bromoageliferin 32 | Agelas dilatata (sponge) | Pseudomonas aeruginosa | ATCC27853 | 32 (IC₅₀) | - | [2] |
| Tunicamycin | Tunicamycin VII, VIII, IX | Streptomyces bacillaris | Staphylococcus aureus | ATCC6538p | 0.13–0.25 | - | [5] |
MRSA: Methicillin-resistant Staphylococcus aureus; IC₅₀: Half maximal inhibitory concentration
Mechanisms of Action and Affected Signaling Pathways
Understanding the mechanism of action is crucial for the development of new antibiotics and for predicting potential resistance mechanisms. This compound and other marine antibiotics exhibit diverse modes of action, from disrupting cell membranes to interfering with essential cellular signaling pathways.
This compound: A Proton Motive Force Disruptor and Quorum Sensing Modulator
This compound's primary mode of antibacterial action is the disruption of the proton motive force (PMF) across the bacterial cell membrane. This dissipation of the proton gradient inhibits essential cellular processes such as ATP synthesis and transport, ultimately leading to cell death.
Beyond its direct bactericidal effect, TDA also functions as a signaling molecule, interfering with bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. By disrupting QS, TDA can inhibit the expression of virulence factors and biofilm formation, key elements in bacterial pathogenicity.
Caption: Mechanism of action of this compound (TDA).
Other Marine Antibiotics: Diverse Strategies to Combat Bacteria
Marine natural products employ a wide array of mechanisms to inhibit bacterial growth:
-
Membrane Disruption: Many marine antimicrobial peptides (AMPs) are cationic and amphipathic, allowing them to interact with and disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.
-
Enzyme Inhibition: Some marine compounds, like the thiomarinols, specifically target and inhibit essential bacterial enzymes. Thiomarinols, for instance, inhibit isoleucyl-tRNA synthetase, an enzyme crucial for protein synthesis.[3]
-
Quorum Sensing Inhibition: A significant number of marine natural products, particularly furanones produced by algae, act as quorum sensing inhibitors. They can competitively bind to bacterial signal receptors, preventing the activation of virulence and biofilm formation genes.
Caption: Diverse mechanisms of action of marine antibiotics.
Experimental Protocols: Determining Antimicrobial Susceptibility
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The broth microdilution method is a widely accepted and standardized technique.
Broth Microdilution Assay Protocol
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of a test compound.
-
Preparation of Reagents and Materials:
-
Test compound (e.g., this compound) dissolved in a suitable solvent.
-
Bacterial culture in the logarithmic growth phase.
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
-
-
Preparation of Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the test compound in the 96-well plate using the appropriate broth. This creates a gradient of antibiotic concentrations.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared bacterial suspension.
-
Seal the plate to prevent evaporation and incubate at the optimal temperature for the test organism (e.g., 37°C for most human pathogens) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Caption: Experimental workflow for MIC determination.
Conclusion
This compound stands out as a promising marine-derived antibiotic with a dual mechanism of action that includes bactericidal activity through proton motive force disruption and anti-virulence properties via quorum sensing inhibition. The quantitative data presented in this guide highlights its efficacy against a range of pathogenic bacteria. When compared to other marine natural product antibiotics, it is evident that the marine environment offers a rich chemical diversity with a multitude of targets and mechanisms for combating bacterial infections. While direct comparative studies are needed for a more definitive ranking of these compounds, the information compiled here provides a valuable resource for researchers in the field of antibiotic discovery and development. The continued exploration of marine microbial metabolites will undoubtedly play a crucial role in addressing the global challenge of antimicrobial resistance.
References
- 1. Co-existence of two antibiotic-producing marine bacteria: Pseudoalteromonas piscicida reduce gene expression and production of the antibacterial compound, this compound, in Phaeobacter sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Marine natural products as potential Quorum sensing inhibitors by targeting the PqsR in Pseudomonas aeruginosa: Virtual screening assisted structural dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-quorum Sensing Activity and Bioactive Components of Marine-derived Bacteria - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Navigating Novel Antibacterial Frontiers: A Comparative Guide to Tropodithietic Acid and Common Antibiotics in the Context of Cross-Resistance
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the marine-derived antibiotic, tropodithietic acid (TDA), with common classes of antibiotics, focusing on the critical aspect of cross-resistance. Given the escalating threat of multidrug-resistant pathogens, understanding the potential for pre-existing resistance mechanisms to compromise the efficacy of novel therapeutic agents is paramount. This document summarizes the available data on TDA's antimicrobial activity, details relevant experimental protocols, and, through a mechanistic comparison, explores the theoretical landscape of cross-resistance between TDA and conventional antibiotics.
Executive Summary
This compound, a sulfur-containing tropolone derivative produced by marine bacteria of the Roseobacter clade, exhibits broad-spectrum antibacterial activity.[1] Its unique mechanism of action, which involves the dissipation of the proton motive force across the bacterial cell membrane, distinguishes it from the majority of commonly prescribed antibiotics that target specific enzymes or cellular processes.[2] Crucially, studies have indicated that resistance to TDA is difficult to induce and, when observed, is often unstable.[3][4] This intrinsic characteristic, coupled with its distinct mode of action, suggests a low probability of cross-resistance with antibiotics such as β-lactams, fluoroquinolones, and tetracyclines. However, a notable gap exists in the scientific literature, with a scarcity of direct experimental studies investigating the susceptibility of clinically relevant, antibiotic-resistant bacterial strains to TDA. This guide aims to bridge this gap by providing a foundational understanding for future research in this area.
Data Presentation: Antimicrobial Spectrum of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of pathogenic bacteria as reported in the literature. It is important to note that these studies have primarily focused on antibiotic-susceptible strains.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 8325 | 7.8 | [1] |
| Vibrio anguillarum | 90-11-287 | 3.9 | [1] |
| Escherichia coli | NCTC 10538 | 12.5 | [4] |
| Pseudomonas aeruginosa | NCTC 10662 | 25 | [4] |
| Salmonella Typhimurium | SL1344 | 12.5 | [4] |
| Listeria monocytogenes | NCTC 10357 | 6.25 | [4] |
| Enterococcus faecalis | NCTC 775 | 12.5 | [4] |
| Klebsiella pneumoniae | NCTC 9633 | 25 | [4] |
Note: The absence of data for well-characterized resistant strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Extended-Spectrum β-Lactamase (ESBL)-producing Escherichia coli) in the table highlights a critical area for future investigation.
Experimental Protocols
To facilitate further research into the cross-resistance profile of this compound, this section provides detailed methodologies for key experiments based on established standards.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 series).[5][6]
a. Preparation of TDA Stock Solution:
-
Dissolve purified this compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock at a concentration that is at least 10 times the highest concentration to be tested.
b. Preparation of Microtiter Plates:
-
Aseptically dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the TDA working stock to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of TDA concentrations.
c. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (CAMHB with inoculum, no TDA) and a sterility control well (CAMHB only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
The MIC is defined as the lowest concentration of TDA that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Diffusion Assay (Kirby-Bauer Method)
This protocol provides a qualitative assessment of antimicrobial susceptibility and is based on standardized methods.[7][8]
a. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
c. Application of Disks:
-
Aseptically place paper disks impregnated with a known concentration of this compound onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
d. Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
e. Interpretation of Results:
-
Measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter. The size of the zone is indicative of the organism's susceptibility to TDA.
Visualizing Mechanisms: A Comparative Analysis
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of this compound and common antibiotic classes. The fundamental differences in their molecular targets strongly suggest a low likelihood of cross-resistance.
Caption: Mechanism of action of this compound (TDA).
Caption: Mechanism of action of β-Lactam antibiotics.
Caption: Mechanism of action of Quinolone antibiotics.
References
- 1. Synthesis and bioactivity of analogues of the marine antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of action and resistance studies unveil new roles for this compound as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance and Tolerance to this compound, an Antimicrobial in Aquaculture, Is Hard To Select - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance and tolerance to this compound, an antimicrobial in aquaculture, is hard to select - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Production in Phaeobacter gallaeciensis Is Regulated by N-Acyl Homoserine Lactone-Mediated Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
A Comparative Analysis of the Bioactivity of Tirucallic Acid (TDA) and its Synthetic Analogs
For Immediate Release
Ulm, Germany – A comprehensive review of available data highlights the potential of Tirucallic Acid (TDA), a naturally occurring triterpenoid, and its synthetic analogs as promising therapeutic agents. Possessing a range of bioactive properties, most notably anticancer and anti-inflammatory effects, these compounds are the subject of increasing interest within the scientific community. This guide provides a detailed comparison of the bioactivity of TDA and its key analogs, supported by experimental data and methodologies to inform researchers, scientists, and drug development professionals.
Anticancer Bioactivity: Targeting the Akt/mTOR Signaling Pathway
TDA and its derivatives have demonstrated significant potential in oncology, primarily through the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Key Findings:
-
Tirucallic Acid (TDA): The parent compound has shown foundational anticancer properties.
-
3-oxo-Tirucallic Acid: This analog exhibits enhanced pro-apoptotic activity in prostate cancer cells.
-
3α-acetoxy-Tirucallic Acid & 3β-acetoxy-Tirucallic Acid: These acetylated derivatives are potent inhibitors of the Akt kinase, a key component of the mTOR pathway.[1]
-
αATA(8,24) (3α-acetyloxy-tir-8,24-dien-21-oic acid): This specific isomer of acetoxy-tirucallic acid has been identified as a particularly potent inhibitor of Akt1 kinase activity and the proliferation of androgen-insensitive prostate cancer cells.[2]
The inhibitory action of these compounds on the Akt/mTOR pathway leads to the induction of apoptosis (programmed cell death) in cancer cells, making them attractive candidates for further drug development.
Comparative Cytotoxicity of TDA and its Analogs
The following table summarizes the available quantitative data on the cytotoxic effects of TDA and its analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tirucallic Acid (TDA) | Data Not Available | - | |
| 3-oxo-Tirucallic Acid | PC-3 (Prostate) | Specific data not available in reviewed literature | [1] |
| 3α-acetoxy-Tirucallic Acid | PC-3 (Prostate) | Specific data not available in reviewed literature | [1] |
| 3β-acetoxy-Tirucallic Acid | PC-3 (Prostate) | Specific data not available in reviewed literature | [1] |
| αATA(8,24) | Androgen-insensitive prostate cancer cells | Potent inhibitor, specific IC50 not provided | [2] |
Note: The reviewed literature highlights the potent activity of these compounds but often lacks specific, directly comparable IC50 values in a single study.
Anti-inflammatory Bioactivity: Modulation of Pro-inflammatory Cytokines
Chronic inflammation is a key driver of various diseases. TDA and its analogs, similar to the structurally related boswellic acids, have shown promise in modulating the inflammatory response. Their mechanism of action involves the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
While specific data for TDA and its synthetic analogs in anti-inflammatory assays is limited in the currently available literature, studies on analogous compounds provide a strong rationale for their potential in this area.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols used to assess the bioactivity of TDA and its analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of TDA or its analogs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.
Analysis of Akt/mTOR Signaling: Western Blotting
Western blotting is a widely used technique to detect specific proteins in a sample. It is employed to assess the phosphorylation status of key proteins in the Akt/mTOR pathway, such as Akt and S6 ribosomal protein, to confirm the mechanism of action of TDA analogs.
Protocol Outline:
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-S6, S6).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Anti-inflammatory Activity: Cytokine Inhibition Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).
Protocol Outline:
-
Cell Stimulation: Pre-treat immune cells with various concentrations of TDA or its analogs.
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage of cytokine inhibition compared to the stimulated, untreated control.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Conclusion
Tirucallic acid and its synthetic analogs represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their ability to modulate the Akt/mTOR signaling pathway and inhibit pro-inflammatory cytokines underscores their importance for future research and drug development. Further studies are warranted to synthesize and screen a wider range of TDA analogs to establish a clear structure-activity relationship and to identify lead candidates with enhanced potency and selectivity. The experimental protocols and workflows provided herein offer a foundational guide for researchers to build upon in their exploration of these bioactive molecules.
References
- 1. Tirucallic acids are novel pleckstrin homology domain-dependent Akt inhibitors inducing apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An α-acetoxy-tirucallic acid isomer inhibits Akt/mTOR signaling and induces oxidative stress in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of boswellic acids as inhibitors of pro-inflammatory cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
Bacterial Transcriptomic Responses to Tropodithietic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic and physiological responses of bacteria to the broad-spectrum antibiotic, tropodithietic acid (TDA). TDA, a sulfur-containing secondary metabolite produced by several marine bacteria of the Roseobacter group, has garnered significant interest for its potent antimicrobial activity and its multifaceted roles in microbial ecology.[1][2][3][4][5] Understanding the molecular responses of different bacteria to TDA exposure is crucial for elucidating its mechanism of action, identifying potential resistance mechanisms, and exploring its therapeutic and biotechnological applications.
Executive Summary
This compound primarily functions by disrupting the proton motive force across the bacterial membrane, acting as a proton antiporter.[1][6] This disruption of the electrochemical gradient has wide-ranging consequences for bacterial physiology. Transcriptomic studies reveal that bacteria exposed to TDA exhibit significant changes in gene expression related to oxidative stress, iron metabolism, cell envelope biogenesis, motility, and biofilm formation.[1][7] Notably, the response to TDA varies between TDA-producing and non-producing bacteria, highlighting distinct adaptive strategies. In TDA-producing organisms like Phaeobacter, TDA also functions as a signaling molecule, influencing quorum sensing and regulating its own biosynthesis.[8][9]
Comparative Transcriptomic and Proteomic Analysis
The following tables summarize the key transcriptomic and proteomic changes observed in different bacterial species upon exposure to or in the absence of TDA.
Table 1: Differential Gene Expression in Vibrio vulnificus in Response to Sub-lethal TDA Exposure [7]
| Time Point | Up-regulated Gene Categories | Down-regulated Gene Categories |
| 30 min | Oxidative stress response, Iron uptake systems, Cell envelope biogenesis | Motility-related genes |
| 60 min | Continued up-regulation of oxidative stress and iron uptake genes, Biofilm formation genes | Continued down-regulation of motility genes |
Table 2: Comparative Proteomic and Transcriptomic Changes in Phaeobacter piscinae S26 Wild-Type vs. ΔtdaB (TDA-deficient mutant) [1][10][11]
| Feature | Wild-Type (TDA Producer) | ΔtdaB Mutant (TDA Deficient) |
| Gene Expression | Baseline expression | Increased expression of genes related to Type IV secretion system, prophage, and gene transfer agent |
| Protein Abundance | Baseline abundance | Increased abundance of proteins related to Type IV secretion system, prophage, and gene transfer agent |
| Phenotype | Elongated cells, rosette formation, reduced motility | Shorter cells, more motile |
Key Signaling Pathways and Cellular Responses
The interaction of TDA with bacteria triggers a cascade of molecular events. The following diagrams illustrate some of the key pathways and experimental workflows involved in studying these responses.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05407A [pubs.rsc.org]
- 3. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis enhancement of this compound (TDA) antibacterial compound through biofilm formation by marine bacteria Phaeobacter inhibens on micro-structured polymer surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of action and resistance studies unveil new roles for this compound as an anticancer agent and the γ-glutamyl cycle as a proton sink - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces oxidative stress response, cell envelope biogenesis and iron uptake in Vibrio vulnificus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dual function of this compound as antibiotic and signaling molecule in global gene regulation of the probiotic bacterium Phaeobacter inhibens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of this compound Biosynthesis Is Controlled by a Novel Autoinducer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Multifunctional Antimicrobial, Facilitates Adaption and Colonization of the Producer, Phaeobacter piscinae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Multifunctional Antimicrobial, Facilitates Adaption and Colonization of the Producer, Phaeobacter piscinae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to TDA-Producing and Non-Producing Roseobacter Strains
For Researchers, Scientists, and Drug Development Professionals
The production of tropodithietic acid (TDA), a potent antibiotic, is a key characteristic of several strains within the marine Roseobacter clade. This secondary metabolite is of significant interest for its antimicrobial properties and its role in microbial ecology. Understanding the genomic underpinnings of TDA production is crucial for harnessing its potential in drug development and for comprehending the symbiotic and competitive interactions of Roseobacter in marine environments. This guide provides a comparative overview of the genomics of TDA-producing and non-producing Roseobacter strains, supported by experimental data and detailed methodologies.
Genomic Comparison: TDA-Producing vs. Non-Producing Strains
The primary distinguishing feature between TDA-producing and non-producing Roseobacter strains lies in the presence of a specific gene cluster responsible for TDA biosynthesis. However, other genetic factors and regulatory networks also play a crucial role.
| Genomic Feature | TDA-Producing Roseobacter Strains (e.g., Phaeobacter inhibens, Silicibacter sp. TM1040) | Non-TDA-Producing Roseobacter Strains (e.g., Roseobacter denitrificans, some Leisingera spp.) |
| TDA Biosynthesis Gene Cluster (tda) | Possess the core tda gene cluster (tdaA, tdaB, tdaC, tdaD, tdaE, tdaF) essential for TDA synthesis.[1][2] This cluster is often located on a large plasmid.[1] | Lack the complete tda gene cluster.[3] |
| Phenylacetate (PAA) Catabolism Genes (paa) | Often possess the paa gene cluster, which is involved in the aerobic degradation of phenylacetic acid, a precursor for TDA.[4] | May or may not possess paa genes, but they are not linked to TDA production. |
| Quorum Sensing (QS) System | TDA production is frequently regulated by an N-acyl homoserine lactone (AHL)-mediated quorum sensing system, involving luxI/luxR homologs (pgaI/pgaR).[5] | May have QS systems, but they do not regulate TDA production. |
| Sulfur Metabolism Genes | Possess specific genes for sulfur insertion, as TDA is a sulfur-containing compound.[4] | General sulfur metabolism genes are present, but not the specific ones linked to TDA biosynthesis. |
| Pigment Production | TDA production is often correlated with the formation of a yellow-brown pigment.[1][5] | Typically do not produce the characteristic yellow-brown pigment associated with TDA. |
Signaling and Biosynthetic Pathways
The regulation and biosynthesis of TDA involve a complex interplay of genetic and environmental factors. Below are diagrams illustrating the regulatory cascade and a general experimental workflow for identifying genes involved in TDA production.
References
- 1. userpages.umbc.edu [userpages.umbc.edu]
- 2. TdaA Regulates this compound Synthesis by Binding to the tdaC Promoter Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative genomics of Roseobacter clade bacteria isolated from the accessory nidamental gland of Euprymna scolopes [frontiersin.org]
- 4. Investigation of the Genetics and Biochemistry of Roseobacticide Production in the Roseobacter Clade Bacterium Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Production in Phaeobacter gallaeciensis Is Regulated by N-Acyl Homoserine Lactone-Mediated Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TDA in Niche Colonization and Adaptation: A Comparative Guide
In the competitive landscape of microbial colonization, the ability of bacteria to adapt to specific niches is paramount for survival and pathogenesis. For researchers, scientists, and drug development professionals, understanding the molecular mechanisms that govern these adaptive strategies is crucial for developing effective antimicrobial therapies. This guide provides a comparative analysis of the role of the Teicoplanin-Associated Antigen (TDA) system, specifically the tcaRAB operon in Staphylococcus aureus, in niche colonization and adaptation, with a focus on persister cell formation. We will compare its function with other well-established regulatory systems, namely the accessory gene regulator (agr) quorum-sensing system and the staphylococcal accessory regulator (sarA).
TDA's Impact on Persister Cell Formation: A Key to Niche Adaptation
Recent studies have illuminated the significant role of the tcaA gene, part of the tcaRAB operon, in the formation of persister cells in Staphylococcus aureus. Persister cells are a subpopulation of bacteria that exhibit transient tolerance to high concentrations of antibiotics, enabling them to survive treatment and contribute to chronic and recurrent infections. This phenotypic switch is a critical mechanism for niche adaptation, allowing the bacteria to persist in hostile environments, such as within a host undergoing antibiotic therapy.
Inactivation of the tcaA gene has been shown to lead to a substantial increase in the number of persister cells.[1][2][3] This suggests that TcaA is involved in a pathway that, when disrupted, promotes a switch to the persister phenotype. While the precise signaling cascade of the tcaRAB operon is still under investigation, it is known that tcaR encodes a putative transcriptional regulator of the MarR family, tcaA a potential transmembrane sensor-transducer, and tcaB a membrane-associated protein with homology to a bicyclomycin resistance protein.[4]
Comparative Analysis of Niche Adaptation Mechanisms
To provide a broader context for the role of TDA, this section compares the effects of tcaA inactivation on persister cell formation with the functions of the agr and sarA systems, which are central to S. aureus niche colonization, particularly through the regulation of virulence factors and biofilm formation.
| Feature | TDA (tcaA) | agr System | sarA System |
| Primary Role in Niche Adaptation | Promotes persister cell formation, leading to antibiotic tolerance.[1][2][3] | Regulates virulence factor expression in a cell-density dependent manner (quorum sensing).[5] | Global regulator of virulence factors and biofilm formation.[6][7][8][9][10] |
| Effect of Inactivation/Mutation on Phenotype | Significant increase in persister cell formation (10-14 fold).[1][2][3] | Attenuated virulence, altered expression of toxins and surface proteins.[5] | Reduced biofilm formation, increased protease production.[11][12][13] |
| Known Regulatory Interactions | tcaR may act as a transcriptional inhibitor of the ica locus (implicated in biofilm formation) and an activator of sarS.[14][15][16] | Part of a complex regulatory network involving sarA, sigB, and other two-component systems.[5] | Interacts with and influences the agr system; also has agr-independent regulatory functions.[6][10][11][13] |
Signaling Pathways and Experimental Workflows
To visualize the known and putative signaling pathways and experimental procedures discussed, the following diagrams are provided.
References
- 1. Teicoplanin associated gene tcaA inactivation increases persister cell formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teicoplanin associated gene tcaA inactivation increases persister cell formation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inactivation of a novel three-cistronic operon tcaR-tcaA-tcaB increases teicoplanin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of SarA in Virulence Determinant Production and Environmental Signal Transduction in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.hh-publisher.com [journals.hh-publisher.com]
- 8. journals.asm.org [journals.asm.org]
- 9. The SarA protein family of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 11. Epistatic Relationships between sarA and agr in Staphylococcus aureus Biofilm Formation | PLOS One [journals.plos.org]
- 12. Mutation of sarA in Staphylococcus aureus Limits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epistatic Relationships between sarA and agr in Staphylococcus aureus Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Teicoplanin-Associated Locus Regulator (TcaR) and the Intercellular Adhesin Locus Regulator (IcaR) Are Transcriptional Inhibitors of the ica Locus in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TcaR, a putative MarR-like regulator of sarS expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TcaR, a Putative MarR-Like Regulator of sarS Expression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tropodithietic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management of tropodithietic acid (TDA) waste is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential information and step-by-step procedures for the proper disposal of TDA, catering to researchers, scientists, and drug development professionals.
This compound is a sulfur-containing organic acid with antibiotic properties. As a skin and eye irritant, and to mitigate the environmental risks associated with antibiotic release, TDA must be handled and disposed of as hazardous chemical waste. Direct disposal into sanitary sewers or general trash is strictly prohibited. Adherence to institutional and local regulations is paramount.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of T.D.A. waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Key Safety Precautions:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists.
-
No Sewer Disposal: Do not discharge TDA solutions or contaminated materials down the drain.[1] Its antibiotic nature can disrupt wastewater treatment processes and contribute to the development of antibiotic-resistant bacteria in the environment.
-
Segregate Waste: TDA waste must be segregated from other waste streams, particularly from bases and oxidizing agents, to prevent potentially hazardous reactions.
Quantitative Data on this compound
For reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₈H₄O₃S₂ |
| Molar Mass | 212.24 g/mol |
| Appearance | Solid |
| CAS Number | 750590-18-2 |
Disposal Procedures
The recommended disposal pathway for this compound waste involves collection, proper labeling, and transfer to a certified hazardous waste management facility, which will typically employ high-temperature incineration.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all TDA waste, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, gloves, and weighing paper), in a designated and compatible hazardous waste container.
-
Acceptable containers are typically made of high-density polyethylene (HDPE) or other chemically resistant materials. Avoid metal containers for acidic waste.[2]
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Include the date of waste accumulation and the laboratory contact information. Follow your institution's specific labeling requirements.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
Store TDA waste away from incompatible materials, especially bases and strong oxidizing agents.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to treat or neutralize TDA waste in the laboratory without a validated protocol and specific approval from your EHS department.
-
Experimental Protocols for Waste Management
Incineration of sulfur-containing organic waste is typically performed at temperatures between 650°C and 900°C (1200-1650°F) to ensure complete combustion and conversion of sulfur to sulfur oxides, which are then treated in the incinerator's flue gas cleaning system.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a general guide. Always consult your institution's specific safety and waste disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposing of this chemical. Your local Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste management.
References
Personal protective equipment for handling Tropodithietic acid
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Tropodithietic acid (TDA). Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Hazard Identification and Classification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): H335 - May cause respiratory irritation.[1]
The signal word for this compound is Warning .[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table summarizes the required equipment based on safety data sheets.
| Protection Area | Required Equipment | Key Specifications & Standards |
| Eye/Face Protection | Safety glasses with side-shields | Must conform to EN 166 (EU) or be approved by NIOSH (US).[3] |
| Hand Protection | Chemical-resistant, impervious gloves | Material: Nitrile rubber. Minimum Layer Thickness: 0.11 mm. Break Through Time: 480 minutes. Gloves must be inspected before use and disposed of after contamination.[3] |
| Body Protection | Lab coat or impervious clothing | The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[3] |
| Respiratory Protection | Particle respirator | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[3] Ensure adequate ventilation or use only in a well-ventilated area.[3] |
Operational Plan: Safe Handling Workflow
Following a structured workflow is crucial for minimizing risks. The diagram below outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Step-by-step workflow for handling this compound.
Disposal Plan: Logical Flow
Proper disposal of this compound and contaminated materials is mandatory to ensure environmental safety and regulatory compliance. The following diagram illustrates the decision-making process for waste management.
Caption: Logical flow for the disposal of this compound waste.
General Hygiene and Safety Measures:
-
Keep the substance away from foodstuffs, beverages, and feed.[1]
-
Immediately remove all soiled and contaminated clothing.[1]
-
Wash hands thoroughly before breaks and at the end of work.[1][3]
-
Avoid prolonged or repeated exposure.[1]
-
Do not let the product enter drains.[3]
-
In case of spills, sweep up or absorb the material without creating dust and place it into a suitable, closed container for disposal.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
